Mmpip
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYBOZNEVALOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433202 | |
| Record name | MMPIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-02-6 | |
| Record name | MMPIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MMPIP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Role of Metabotropic Glutamate Receptor 7 in the Brain: A Technical Guide Focused on the Selective Modulator MMPIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the function of the metabotropic glutamate receptor 7 (mGluR7) within the central nervous system. Our understanding of this complex receptor has been significantly advanced by the pharmacological tool, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, commonly known as MMPIP. It is crucial to clarify that "this compound" is not an endogenous protein but a synthetic, selective negative allosteric modulator (NAM) of mGluR7. As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site, altering the receptor's conformation and thereby reducing its response to glutamate. This document will detail the function of mGluR7 as revealed through studies utilizing this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.
Core Function of mGluR7 in the Brain
Metabotropic glutamate receptor 7 is a Class C G-protein coupled receptor (GPCR) predominantly localized to the presynaptic terminals of both glutamatergic and GABAergic neurons.[1] This strategic positioning allows it to act as a crucial regulator of neurotransmitter release. As an autoreceptor on glutamatergic neurons, mGluR7 activation by high concentrations of synaptic glutamate leads to an inhibition of further glutamate release, providing a negative feedback mechanism to prevent excessive excitatory neurotransmission. When located on GABAergic neurons, it functions as a heteroreceptor , where its activation can modulate the release of the inhibitory neurotransmitter GABA.
The functional significance of mGluR7 is underscored by its involvement in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neuropathic pain. The use of this compound in preclinical studies has been instrumental in dissecting the specific contributions of mGluR7 to these conditions.
Quantitative Data on this compound and its Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the interaction of this compound with mGluR7 and its subsequent effects on neuronal activity and behavior.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KB) | 24 - 30 nM | Recombinant cell lines expressing mGluR7 | MedchemExpress |
| IC50 (vs. L-AP4-induced Ca2+ mobilization) | 26 nM | CHO cells co-expressing rat mGluR7 and Gα15 | MedchemExpress |
| IC50 (vs. L-AP4-induced inhibition of cAMP) | 220 nM | CHO cells expressing rat mGluR7 | MedchemExpress |
| IC50 (vs. L-AP4-induced inhibition of cAMP) | 610 nM | CHO cells expressing human mGluR7/Gα15 | MedchemExpress |
Table 1: In Vitro Pharmacology of this compound
| Behavioral Test | Animal Model | This compound Dose | Key Quantitative Finding | Reference |
| Elevated Plus Maze | Neuropathic Mice (Spared Nerve Injury) | Not specified | Increased open-arm choice | [2] |
| Tail Suspension Test | Neuropathic Mice (Spared Nerve Injury) | Not specified | Reduced immobility time | [2] |
| Prepulse Inhibition | Mice with MK-801 induced deficits | 10 mg/kg | Enhanced prepulse-induced inhibition (up to 137% of control) | MedchemExpress |
Table 2: In Vivo Behavioral Effects of this compound
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the function of mGluR7 using this compound.
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
This protocol is adapted from standard procedures for assessing anxiety-like behavior in mice.[3][4][5][6][7]
Objective: To evaluate the effect of this compound on anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and time before the test.
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol provides a framework for investigating the effects of this compound on synaptic transmission.[8][9][10][11][12]
Objective: To measure the effect of this compound on glutamatergic synaptic transmission in a specific brain region (e.g., hippocampus or prefrontal cortex).
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution.
-
Approach a target neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Synaptic Transmission Protocol:
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Use a stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of EPSCs.
-
-
Pharmacological Manipulation:
-
Bath-apply a specific mGluR7 agonist (e.g., L-AP4) to induce a change in EPSC amplitude.
-
Following washout of the agonist, co-apply the agonist with this compound to determine if this compound can block the agonist-induced effect.
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after drug application. A reduction in the agonist-induced effect in the presence of this compound indicates its negative allosteric modulatory action.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to mGluR7 function and its modulation by this compound.
Conclusion
The selective mGluR7 negative allosteric modulator, this compound, has proven to be an invaluable tool for elucidating the multifaceted roles of mGluR7 in the brain. The data gathered from studies utilizing this compound have solidified the understanding of mGluR7 as a key regulator of synaptic transmission and have implicated its dysfunction in a variety of neuropsychiatric and neurological disorders. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate mGluR7 as a therapeutic target. Future research will undoubtedly continue to refine our understanding of this important receptor and may lead to the development of novel therapeutics for a range of debilitating brain disorders.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 4. protocols.io [protocols.io]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
MMPIP: A Selective mGluR7 Negative Allosteric Modulator
A Technical Guide for Drug Discovery Professionals
This document provides an in-depth technical overview of 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). It details the pharmacological properties, mechanism of action, and key experimental protocols relevant to the study of this compound.
Introduction to mGluR7 and this compound
Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein-coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system (CNS).[1][2] It functions as an autoreceptor to regulate glutamate release and as a heteroreceptor to modulate the release of other neurotransmitters like GABA.[2] Unlike other group III mGluRs, mGluR7 has a low affinity for glutamate, suggesting its activation occurs primarily during periods of high synaptic activity.[1][2] The receptor is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic development.[1][3]
This compound was identified as the first selective allosteric antagonist for mGluR7.[2] It acts as a negative allosteric modulator, binding to a site within the transmembrane domain distinct from the orthosteric glutamate-binding site.[2] This property allows it to modulate receptor activity in a non-competitive manner, offering a nuanced approach to targeting mGluR7 signaling. This compound has become a critical pharmacological tool for elucidating the physiological and pathological roles of mGluR7.[4]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Its potency and selectivity are summarized below.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Cell Line | Species | Agonist | Potency (IC₅₀) | Binding Affinity (Kᵸ) | Reference |
|---|---|---|---|---|---|---|
| Intracellular Ca²⁺ Mobilization | CHO / Gα₁₅ | Rat | L-AP4 | 26 nM | - | [4] |
| Intracellular Ca²⁺ Mobilization | CHO / Gα₁₅ | Rat | L-AP4 | 20 nM | - | [2] |
| cAMP Accumulation | CHO | Rat | L-AP4 | 220 nM | - | [4] |
| cAMP Accumulation | CHO / Gα₁₅ | Human | L-AP4 | 610 nM | - | [4] |
| cAMP Accumulation | CHO | Rat | L-AP4 | 99 nM | - | [2] |
| Radioligand Binding | - | - | - | - | 24 - 30 nM |[4] |
Note: L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a group III mGluR agonist. CHO cells are Chinese hamster ovary cells. Gα₁₅ is a promiscuous G-protein used to couple Gi/o-linked receptors to calcium signaling.
Table 2: Pharmacokinetic and In Vivo Effects of this compound
| Parameter | Species | Dose | Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Antagonism of AMN082 | Rat | 10 mg/kg | i.p. | Reversed AMN082-induced reduction in ethanol consumption. | [5][6] |
| Ethanol Consumption | Rat | 10 mg/kg | i.p. | Increased ethanol consumption and preference. | [5][6] |
| Prepulse Inhibition | Mouse | 10 mg/kg | - | Enhanced prepulse-induced inhibition of the acoustic startle response. | [4] |
| Cognitive Impairment | Mouse | 10 mg/kg | - | Rescued MK-801-induced cognitive impairments. | [4] |
| Neuropathic Pain | Mouse | - | - | Alleviated pain and normalized affective/cognitive behavior. | [7] |
| Antipsychotic-like Activity | Mouse | 5, 10, 15 mg/kg | - | Dose-dependently inhibited DOI-induced head twitches. | [8] |
| Antipsychotic-like Activity | Mouse | 15 mg/kg | - | Inhibited MK-801-induced hyperactivity. |[8] |
Note: i.p. refers to intraperitoneal administration. AMN082 is a selective mGluR7 positive allosteric modulator. MK-801 is an NMDA receptor antagonist used to model psychosis. DOI is a serotonin receptor agonist that induces head-twitch behaviors.
Mechanism of Action and Signaling Pathways
mGluR7 is canonically coupled to the Gαi/o family of inhibitory G-proteins. Activation of the receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a negative allosteric modulator, binds to the transmembrane domain of mGluR7 and prevents this signaling cascade, even in the presence of an agonist.[2] Interestingly, the pharmacology of this compound can be context-dependent, with its ability to antagonize receptor function varying in different cellular backgrounds and signaling pathways.[9]
Caption: mGluR7 signaling cascade and the inhibitory action of this compound.
Key Experimental Protocols and Workflows
This section provides detailed methodologies for common assays used to characterize this compound and other mGluR7 modulators.
This assay is used to measure receptor activation by artificially coupling the Gαi/o receptor to the Gαq pathway (via Gα₁₅), which results in a measurable release of intracellular calcium.
Protocol:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably co-expressing the target receptor (e.g., rat mGluR7) and a promiscuous G-protein such as Gα₁₅. Culture cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Add a fixed concentration (e.g., EC₈₀) of an agonist, such as L-AP4.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Analysis: Calculate the IC₅₀ value for this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Caption: A typical workflow for an intracellular calcium mobilization assay.
This functional assay directly measures the canonical signaling output of mGluR7 by quantifying the inhibition of cAMP production.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO) stably expressing the mGluR7 receptor.
-
Cell Plating: Seed cells into a multi-well plate and grow to near confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells in a buffered solution containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of the test compound (this compound).
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Simultaneously, add a fixed concentration of an mGluR7 agonist (e.g., L-AP4) to inhibit this stimulation.
-
Lysis and Detection: After incubation, lyse the cells. The amount of cAMP in the lysate can be quantified using various methods, such as:
-
Analysis: Determine the IC₅₀ value of this compound by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Caption: A generalized workflow for a cAMP accumulation assay.
Binding assays are used to determine the affinity (Kᵸ) of a compound for a receptor. For an allosteric modulator like this compound, these assays can be complex as it does not directly compete with orthosteric radioligands. Its affinity is often inferred from its ability to modulate the binding of other ligands or determined using a radiolabeled version of the allosteric compound itself.
Protocol (for determining affinity via modulation):
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing mGluR7.
-
Assay Setup: In a microplate, combine the membrane preparation, a radiolabeled competitive antagonist (e.g., [³H]LY341495), and varying concentrations of this compound in an appropriate assay buffer.[14][15]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Since this compound is an allosteric modulator, it will not displace the orthosteric radioligand in a typical competitive manner.[14] Instead, its binding characteristics are often determined using a radiolabeled version, such as [¹¹C]this compound, in saturation or competition experiments.[3] The binding constant (Kᵸ) is derived from these data.
Conclusion
This compound is a potent and selective negative allosteric modulator of mGluR7, which has been instrumental in exploring the receptor's function. Its context-dependent pharmacology highlights the complexity of mGluR7 signaling and presents both challenges and opportunities for drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and develop novel therapeutics targeting the mGluR7 receptor for a range of CNS disorders.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. Pharmacological modulation of mGluR7 with AMN082 and this compound exerts specific influences on alcohol consumption and preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators [pubmed.ncbi.nlm.nih.gov]
- 12. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Mmpip Hydrochloride Salt vs. Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmpip, a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), is a critical tool in neuroscience research.[1] This technical guide provides an in-depth comparison of this compound hydrochloride salt and its corresponding free base form. While specific comparative quantitative data for these two forms is limited in publicly available literature, this document synthesizes existing information and outlines the standard experimental protocols necessary for their comprehensive evaluation. The guide also details the mGluR7 signaling pathway modulated by this compound and provides the necessary visualizations and experimental workflows for researchers in the field.
Introduction
This compound, with the IUPAC name 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, is a potent and selective antagonist of the mGluR7 receptor.[1] The modulation of this receptor is being investigated for its therapeutic potential in a variety of neurological and psychiatric disorders. In drug development and research, the choice between using a free base or a salt form of a compound is critical as it can significantly impact its physicochemical properties and, consequently, its biological performance. The hydrochloride salt of this compound is commonly used in research, and it is generally understood that this salt form offers advantages in terms of solubility and stability over the free base.[2] This guide aims to provide a detailed overview of the known properties of both forms and the methodologies to further characterize them.
Physicochemical Properties
Chemical Structure
This compound Free Base
-
Molecular Formula: C₁₉H₁₅N₃O₃
-
Molar Mass: 333.34 g/mol
This compound Hydrochloride
-
Molecular Formula: C₁₉H₁₅N₃O₃ · HCl
-
Molar Mass: 369.81 g/mol
Data Presentation
The following tables summarize the available and anticipated physicochemical properties of this compound free base and its hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | This compound Free Base | This compound Hydrochloride |
| CAS Number | 479077-02-6 | 1215566-78-1 |
| PubChem CID | 9945530 | 52974245 |
Table 2: Comparative Physicochemical Properties
| Property | This compound Free Base | This compound Hydrochloride | Source |
| Aqueous Solubility | Data not available (Anticipated to be low) | ≥ 1 mg/mL (2.70 mM) in 20% SBE-β-CD in Saline/DMSO | [3] |
| Stability | Data not available (Anticipated to be less stable) | Stable for ≥ 4 years at -20°C | [4] |
| Bioavailability | Data not available | Data not available (Anticipated to be higher than free base) | General Principle |
Experimental Protocols
To fully characterize and compare this compound hydrochloride and its free base, a series of standardized experiments should be conducted. The following protocols are based on established methodologies in pharmaceutical sciences.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.
Protocol:
-
Add an excess amount of the test compound (this compound free base or hydrochloride salt) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved material to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate for each form and at each pH.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Protocol:
-
Prepare solutions of this compound free base and hydrochloride salt in a suitable solvent.
-
Expose the solutions to a range of stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
Quantify the amount of the remaining parent compound and any major degradation products.
Analytical Method for Quantification
A robust analytical method is crucial for both solubility and stability studies.
Method:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.
Signaling Pathways and Visualizations
This compound exerts its effects by modulating the mGluR7 signaling pathway. mGluR7 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαi/o proteins.[5][6]
mGluR7 Signaling Cascade
Activation of mGluR7 by its endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels can have various downstream effects, including the modulation of ion channel activity and neurotransmitter release. This compound, as a negative allosteric modulator, does not bind to the glutamate binding site but to a different site on the receptor, which reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Role of Metabotropic Glutamate Receptor 7 (mGluR7) in Neuropathic Pain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabotropic glutamate receptor 7 (mGluR7), a presynaptic Gi/o-coupled receptor, plays a complex and often paradoxical role in the modulation of neuropathic pain. Characterized by its low affinity for glutamate, mGluR7 is uniquely positioned to respond to conditions of glutamate spillover, a hallmark of pathological states like chronic pain.[1] Its activation generally leads to the inhibition of neurotransmitter release, a mechanism with therapeutic potential for counteracting the hyperexcitability central to neuropathic pain.[1][2] However, preclinical evidence reveals a dual functionality, where mGluR7 modulation can produce either analgesic or pronociceptive effects depending on the underlying physiological state (normal vs. neuropathic) and the specific neuroanatomical circuit engaged.[1][3][4] This guide provides an in-depth examination of the core signaling pathways, pharmacological tools, and experimental findings that define our current understanding of mGluR7 as a target for neuropathic pain. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex mechanisms through which mGluR7 exerts its influence.
Introduction: mGluR7 in the Glutamatergic System
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is a key factor in the development and maintenance of central sensitization, a critical component of chronic pain.[3][5] While ionotropic glutamate receptors (iGluRs) mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability over a slower time course.[6][7] mGluRs are divided into three groups; mGluR7 belongs to Group III, which also includes mGluR4, mGluR6, and mGluR8.[8]
Group III mGluRs are typically located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit the release of glutamate or other neurotransmitters like GABA.[1][7][9] mGluR7 is the most widely expressed of this group in the CNS and is distinguished by its low affinity for glutamate, suggesting it is activated primarily during periods of high synaptic activity or glutamate excess, such as in neuropathic conditions.[1][9] This property makes it a compelling, yet complex, target for therapeutic intervention in chronic pain states.
Core Signaling Pathways
The primary signaling mechanism for mGluR7 involves its coupling to Gi/o proteins. This interaction initiates a cascade that provides negative feedback on neurotransmitter release, which is fundamental to its role in modulating synaptic transmission.
Canonical Gi/o-Coupled Pathway
Upon activation by glutamate, mGluR7 triggers the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[10] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (Cav2.1 and Cav2.2), reducing calcium influx into the presynaptic terminal, which is a critical step for vesicular neurotransmitter release.[10]
References
- 1. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
MPEP and MTEP: A Technical Guide on their Efficacy in Preclinical Cocaine Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), two selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Emerging research has highlighted the therapeutic potential of these compounds in mitigating the neurobiological and behavioral effects of cocaine addiction. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking behavior.[1] At its core, cocaine blocks the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, leading to their accumulation in the synaptic cleft and subsequent heightened neurotransmission.[2][3] The mesolimbic dopamine system, particularly the pathway from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is central to the rewarding effects of cocaine and the development of addiction.[2][4][5]
Recent research has underscored the critical role of the glutamatergic system in the pathophysiology of cocaine addiction.[1][6] Specifically, the metabotropic glutamate receptor 5 (mGluR5) has been identified as a key modulator of dopamine signaling and synaptic plasticity in brain regions implicated in addiction.[1][6] MPEP and MTEP are selective antagonists of mGluR5 that have shown promise in preclinical models by reducing conditioned responses to drug-associated cues and diminishing the motivation to seek cocaine, thereby inhibiting relapse-like behavior.[1][6] These compounds modulate synaptic plasticity in critical brain regions like the nucleus accumbens and prefrontal cortex.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of MPEP and MTEP on cocaine-related behaviors.
Table 1: Effects of MPEP and MTEP on Cocaine Self-Administration
| Compound | Animal Model | Cocaine Dose (mg/kg/infusion) | MPEP/MTEP Dose (mg/kg) | Effect on Cocaine Self-Administration | Reference |
| MPEP | Rodents | Not Specified | Not Specified | Reduced cocaine self-administration | [7] |
| MTEP | Rodents | Not Specified | Not Specified | Reduced cocaine self-administration | [7] |
| M-5MPEP | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |
| Br-5MPEPy | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |
| MTEP | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |
Table 2: Effects of MPEP and MTEP on Cocaine-Induced Conditioned Place Preference (CPP)
| Compound | Animal Model | Cocaine Dose (mg/kg) | MPEP/MTEP Dose (mg/kg) | Effect on Cocaine-Induced CPP | Reference |
| MPEP | Rodents | Not Specified | Not Specified | Blocked cocaine-induced CPP | [7] |
| MPEP | OF1 Mice | 20 | 30 | Potentiated the rewarding properties of cocaine in priming-induced reinstatement of CPP | [9] |
Table 3: Effects of MPEP and MTEP on Reinstatement of Cocaine-Seeking Behavior
| Compound | Animal Model | Reinstatement Trigger | MPEP/MTEP Dose (mg/kg) | Effect on Reinstatement | Reference |
| MPEP | Rodents | Drug and cue-mediated | Not Specified | Attenuated reinstatement | [7] |
| MTEP | Rodents | Drug and cue-mediated | Not Specified | Attenuated reinstatement | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited research.
The cocaine self-administration paradigm is a widely used animal model to study the reinforcing effects of drugs and to model addiction.[1]
-
Animal Subjects: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.[1][10]
-
Surgical Implantation: Animals are surgically implanted with an intravenous catheter into the jugular vein.[1][11] For experiments involving direct brain infusions, guide cannulae are implanted over the target brain region, such as the nucleus accumbens.[11]
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a house light, a cue light, and a tone generator are used.[11][12]
-
Training:
-
Food Training (Optional): Animals may initially be trained to press a lever for food pellets to establish the operant response.[11]
-
Cocaine Self-Administration: Animals are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion or 0.75 mg/kg/infusion).[12][13] Each infusion is often paired with a conditioned stimulus, such as a light and a tone.[1][11] The "inactive" lever has no programmed consequences.[13] Sessions typically last for 2-6 hours daily.[10]
-
-
Extinction and Reinstatement:
-
Extinction: After a stable pattern of self-administration is established, extinction sessions begin where pressing the active lever no longer delivers cocaine or the associated cues.[1][11]
-
Reinstatement: Once responding on the active lever is extinguished, the reinstatement of drug-seeking behavior is tested by presenting the drug itself (a priming dose), the conditioned cues, or a stressor.[1]
-
The CPP paradigm is used to assess the rewarding properties of drugs.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning Phase: On the first day, animals are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase: Over several days, animals receive an injection of cocaine (e.g., 20 mg/kg) and are confined to one chamber.[9] On alternate days, they receive a saline injection and are confined to the other chamber.
-
Test Phase: On the final day, animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Cocaine's primary mechanism of action in the mesolimbic pathway.
Caption: The role of mGluR5 in cocaine-induced neuroplasticity and its modulation by MPEP/MTEP.
Caption: A typical experimental workflow for cocaine self-administration and reinstatement studies.
Conclusion and Future Directions
The evidence from preclinical studies strongly suggests that the mGluR5 negative allosteric modulators MPEP and MTEP can effectively attenuate key behavioral and neuroplastic changes associated with cocaine addiction. By targeting the glutamatergic system, these compounds offer a promising therapeutic avenue that diverges from traditional dopamine-focused approaches. However, it is important to note that some studies have shown conflicting results, such as MPEP potentiating the rewarding properties of cocaine under certain conditions, highlighting the complexity of mGluR5's role in addiction.[9]
Future research should focus on elucidating the precise molecular mechanisms by which MPEP and MTEP exert their effects and on exploring the therapeutic potential of other mGluR5 modulators with different pharmacological profiles, such as partial NAMs.[7][8] Additionally, translating these preclinical findings into clinical applications will require rigorous investigation into the safety, tolerability, and efficacy of these compounds in human populations.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cocaine self-administration disrupts mesolimbic dopamine circuit function and attenuates dopaminergic responsiveness to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine-induced adaptations in metabotropic inhibitory signaling in the mesocorticolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]
- 7. Partial mGlu5 Negative Allosteric Modulators Attenuate Cocaine-Mediated Behaviors and Lack Psychotomimetic-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial mGlu₅ Negative Allosteric Modulators Attenuate Cocaine-Mediated Behaviors and Lack Psychotomimetic-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The negative allosteric modulator of mGluR5, MPEP, potentiates the rewarding properties of cocaine in priming-induced reinstatement of CPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marquette.edu [marquette.edu]
- 11. Extinction Training after Cocaine Self-Administration Induces Glutamatergic Plasticity to Inhibit Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of MMPIP in Cognitive Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). The document elucidates the core mechanism of action of this compound, its complex and context-dependent role in cognitive function, and the underlying signaling pathways. We present a synthesis of findings from key preclinical studies, with a focus on quantitative data from behavioral assays, detailed experimental protocols, and visual representations of the associated molecular and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating mGluR7 as a therapeutic target for cognitive disorders.
Introduction to this compound and its Target, mGluR7
This compound is a potent and selective research compound that acts as a negative allosteric modulator of the mGluR7 receptor[1][2]. Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to an allosteric site on the receptor, inhibiting the effects of the endogenous ligand, glutamate, in a non-competitive manner[2].
The target of this compound, mGluR7, is a Class C G-protein coupled receptor (GPCR) predominantly localized on presynaptic terminals of both glutamatergic and GABAergic neurons throughout the central nervous system (CNS)[3]. It is a member of the Group III mGluRs and is coupled to the Gαi/o subunit of the heterotrimeric G-protein[4][5]. Due to its low affinity for glutamate, mGluR7 is thought to function as a "brake" on neurotransmitter release primarily during periods of high synaptic activity or glutamate spillover[3]. Its activation generally leads to the inhibition of neurotransmitter release, playing a crucial role in maintaining synaptic homeostasis and plasticity[3][6].
This compound's Dichotomous Role in Cognition
The effect of this compound on cognitive function is notably context-dependent. In healthy, naive rodents, administration of this compound has been shown to impair cognitive performance and reduce social interaction[1]. This aligns with the hypothesis that blocking mGluR7, a negative regulator of glutamate release, could lead to excessive synaptic activity that is detrimental to normal cognitive processes.
Conversely, in a mouse model of neuropathic pain (Spared Nerve Injury - SNI), which is associated with significant cognitive deficits, this compound administration has been shown to normalize cognitive behavior[1][7]. This suggests that in pathological states characterized by altered neuroplasticity and glutamate signaling, the negative modulation of mGluR7 by this compound can be restorative. It is hypothesized that changes in mGluR7 expression in key brain regions like the hippocampus and prefrontal cortex during neuropathic pain may be required for this compound's efficacy[7].
Quantitative Data from Preclinical Cognitive Studies
The primary evidence for the pro-cognitive effects of this compound comes from studies on neuropathic mice. The following tables summarize the qualitative outcomes reported in the key literature, specifically the study by Palazzo et al. (2015), as the precise quantitative data is contained within the full publication.
Table 1: Y-Maze Spontaneous Alternation Task
| Animal Model | Treatment Group | Outcome | Cognitive Domain Assessed | Source |
| Spared Nerve Injury (SNI) Mice | Vehicle | Impaired spontaneous alternation compared to sham | Spatial Working Memory | Palazzo et al., 2015[1] |
| Spared Nerve Injury (SNI) Mice | This compound | Improved spontaneous alternation, restored to sham levels | Spatial Working Memory | Palazzo et al., 2015[1][7] |
| Sham (Control) Mice | Vehicle | Normal spontaneous alternation | Spatial Working Memory | Palazzo et al., 2015[7] |
| Sham (Control) Mice | This compound | No significant effect on spontaneous alternation | Spatial Working Memory | Palazzo et al., 2015[7] |
Table 2: Novel Object Recognition (NOR) Test
| Animal Model | Treatment Group | Outcome | Cognitive Domain Assessed | Source |
| Spared Nerve Injury (SNI) Mice | Vehicle | Reduced discrimination index; no preference for novel object | Recognition Memory | Palazzo et al., 2015[7] |
| Spared Nerve Injury (SNI) Mice | This compound | Improved discrimination index; preference for novel object restored | Recognition Memory | Palazzo et al., 2015[1][7] |
| Sham (Control) Mice | Vehicle | Normal discrimination index; preference for novel object | Recognition Memory | Palazzo et al., 2015[7] |
| Sham (Control) Mice | This compound | No significant effect on discrimination index | Recognition Memory | Palazzo et al., 2015[7] |
Experimental Protocols
The following are detailed methodologies for the key behavioral assays used to assess the cognitive effects of this compound, based on standard laboratory procedures.
Animal Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used model of neuropathic pain that also induces affective and cognitive impairments.
-
Subjects: Adult male C57BL/6J mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind paw. The tibial and common peroneal nerves are ligated with fine suture and then sectioned, removing a small distal piece to prevent regeneration. The sural nerve is left intact.
-
Closure: The muscle and skin layers are closed with sutures.
-
Sham Control: Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation or sectioning.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited time that does not interfere with the study's endpoints. Behavioral testing typically commences 14 days after surgery[1].
Y-Maze Spontaneous Alternation
This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 12 cm high walls) positioned at 120-degree angles from each other.
-
Procedure:
-
Mice are handled for several days prior to testing to habituate them to the experimenter.
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence and total number of arm entries are recorded via video tracking software or by a trained observer. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A higher percentage indicates better spatial working memory.
-
Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the spontaneous preference of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: An open-field arena (e.g., a 40x40x40 cm box) made of a non-porous material for easy cleaning.
-
Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and cannot be easily displaced by the mouse.
-
Procedure:
-
Habituation (Day 1): Each mouse is placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2): Two identical objects (A and A) are placed in opposite corners of the arena. The mouse is placed in the arena and allowed to explore for a set period (e.g., 10 minutes). The time spent exploring each object (sniffing or touching with the nose or paws) is recorded.
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object (A and B). The mouse is returned to the arena, and exploration time for both the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI near zero suggests a memory deficit.
-
Visualization of Pathways and Workflows
Signaling Pathway of mGluR7 and this compound's Mechanism of Action
The following diagram illustrates the canonical signaling pathway for the presynaptic mGluR7 receptor and the modulatory effect of this compound.
Caption: Canonical Gi/o signaling cascade of mGluR7 and the inhibitory effect of this compound.
Experimental Workflow for Cognitive Assessment
This diagram outlines the logical flow of the experimental process for evaluating the effect of this compound on cognitive function in the SNI model.
References
- 1. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Modulating the Mmpip Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of the Metabotropic Glutamate Receptor 7 (mGluR7) Signaling Cascade and its Pharmacological Modulation by MMPIP and Other Allosteric Ligands.
This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 7 (mGluR7) signaling pathway, with a specific focus on its modulation by the negative allosteric modulator (NAM) this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of mGluR7 signaling, presents quantitative data on key modulators, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the signaling cascades and experimental workflows.
The mGluR7 Signaling Pathway: A Key Regulator of Synaptic Transmission
Metabotropic glutamate receptor 7, a member of the Group III mGluRs, is a G protein-coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release and synaptic plasticity. Unlike other mGluRs, mGluR7 has a relatively low affinity for its endogenous ligand, glutamate, suggesting it is primarily activated under conditions of high synaptic activity.
Upon activation by glutamate, mGluR7 couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into its Gαi/o and Gβγ subunits also leads to the modulation of ion channel activity. Specifically, the Gβγ subunit can directly inhibit voltage-gated Ca2+ channels (N-type and P/Q-type), reducing calcium influx and thereby attenuating neurotransmitter release. Additionally, Gβγ can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a further decrease in neuronal excitability.
Emerging evidence also suggests that mGluR7 signaling can influence other downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are critical for long-term synaptic plasticity.
Pharmacological Modulation of the mGluR7 Pathway
The development of selective allosteric modulators has been instrumental in elucidating the physiological and pathological roles of mGluR7. These modulators bind to a site on the receptor distinct from the glutamate binding site, altering the receptor's response to the endogenous agonist.
Negative Allosteric Modulators (NAMs)
This compound (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) is a highly selective and potent NAM of mGluR7. It does not compete with glutamate but rather reduces the maximal response and/or potency of agonists. This compound has been shown to be a valuable tool for studying the consequences of mGluR7 inhibition and has demonstrated potential therapeutic effects in preclinical models of pain and affective disorders.[1] Another notable mGluR7 NAM is ADX71743 , which also exhibits non-competitive antagonism.
Positive Allosteric Modulators (PAMs) and Agonists
AMN082 is a selective allosteric agonist of mGluR7, meaning it binds to an allosteric site and directly activates the receptor.[2] It has been shown to potentiate the effects of orthosteric agonists and has been used to investigate the effects of mGluR7 activation.
Quantitative Data on mGluR7 Modulators
The following tables summarize key quantitative data for this compound and other significant modulators of the mGluR7 receptor, providing a comparative overview of their potency and efficacy.
| Modulator | Type | Assay | Species | IC50 / EC50 | KB | Reference |
| This compound | NAM | L-AP4-induced Ca2+ mobilization (in CHO cells with Gα15) | Rat | 26 nM | [3][4] | |
| L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (in CHO cells) | Rat | 220 nM | [3][4] | |||
| L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (in CHO cells) | Human | 610 nM | [3][4] | |||
| L-AP4-induced Ca2+ mobilization | 30 nM | [5] | ||||
| ADX71743 | NAM | L-AP4-induced depression of synaptic transmission | 0.1 - 10 µM | |||
| In-house cell lines | 300 nM | |||||
| AMN082 | Allosteric Agonist | Inhibition of cAMP accumulation | Mammalian | 64 - 290 nM | [2] | |
| GTPγS binding | Mammalian | 64 - 290 nM | [2] |
Table 1: Quantitative data for selected mGluR7 modulators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the modulation of the mGluR7 signaling pathway.
Calcium Mobilization Assay using FLIPR
This assay measures changes in intracellular calcium concentration following receptor activation, often in a recombinant cell line co-expressing the receptor and a promiscuous G protein like Gα15 to couple to the phospholipase C pathway.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing mGluR7 and Gα15.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
mGluR7 agonist (e.g., L-AP4).
-
Test compounds (e.g., this compound).
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the CHO-mGluR7/Gα15 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and the agonist (e.g., L-AP4) in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the test compound (antagonist/NAM) and incubate for a specified period (e.g., 15-30 minutes).
-
Add the agonist and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the response over baseline and plot concentration-response curves to determine IC50 values for antagonists.
cAMP Accumulation Assay using HTRF
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in cAMP levels upon receptor activation.
Materials:
-
CHO cells stably expressing mGluR7.
-
Stimulation buffer.
-
Forskolin (to stimulate adenylyl cyclase).
-
mGluR7 agonist (e.g., L-AP4).
-
Test compounds (e.g., this compound).
-
HTRF cAMP assay kit (containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody).
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed CHO-mGluR7 cells into a suitable microplate.
-
Compound Treatment: Add the test compound (e.g., this compound) followed by the agonist (e.g., L-AP4) and forskolin to the cells. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced. Generate concentration-response curves to determine the IC50 of the antagonist.
GTPγS Binding Assay
This functional assay measures the G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membrane preparations from cells expressing mGluR7.
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA).
-
GDP.
-
[35S]GTPγS.
-
mGluR7 agonist (e.g., AMN082).
-
Test compounds (e.g., this compound).
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and the test compound in the assay buffer.
-
Initiation: Start the reaction by adding the [35S]GTPγS and the agonist. Incubate at 30°C with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through a filter mat, washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Plot the specific binding against the compound concentration to determine EC50 for agonists or IC50 for antagonists.
Visualizing the this compound (mGluR7) Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR7 signaling pathway and the workflows of the key experimental assays.
Caption: The mGluR7 signaling pathway.
Caption: Workflows for key mGluR7 assays.
Conclusion
The mGluR7 signaling pathway represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The availability of selective allosteric modulators like this compound has greatly advanced our understanding of this complex signaling network. This technical guide provides a foundational resource for researchers, offering a detailed overview of the pathway, quantitative data for key modulators, and robust experimental protocols to facilitate further investigation into the modulation of mGluR7 for novel drug discovery.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. revvity.com [revvity.com]
- 4. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide to the Binding Affinity and Selectivity of Mmpip for the Metabotropic Glutamate Receptor 7 (mGluR7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details the quantitative binding affinity and selectivity of this compound, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for mGluR7.
Table 1: Binding Affinity of this compound for mGluR7
| Assay Type | Species | Cell Line | Agonist Used | Potency Metric | Value (nM) | Reference |
| Intracellular Ca²⁺ Mobilization | Rat | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 (0.5 mM) | IC₅₀ | 26 | [1] |
| Forskolin-Stimulated cAMP Accumulation | Rat | CHO cells expressing mGluR7 | L-AP4 | IC₅₀ | 220 | [1] |
| Forskolin-Stimulated cAMP Accumulation | Human | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | IC₅₀ | 610 | [1] |
| Antagonist Binding | Not Specified | Not Specified | Not Specified | K_B_ | 24 - 30 | [1] |
Note: L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a group III mGluR agonist. CHO cells are Chinese Hamster Ovary cells. Gα15 is a promiscuous G protein subunit used to couple G_i/o_-coupled receptors to calcium signaling.
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist acting on a G_q_-coupled receptor or a G_i/o_-coupled receptor co-expressed with a promiscuous G protein like Gα15.
Materials:
-
CHO cells stably co-expressing the mGluR7 receptor and Gα15.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
L-AP4 (agonist).
-
This compound (test compound).
-
384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-mGluR7-Gα15 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) is often included to aid in dye solubilization.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
The fluorescence plate reader will first measure the baseline fluorescence.
-
The instrument will then add the this compound dilutions to the respective wells.
-
-
Agonist Stimulation and Data Acquisition:
-
After a short pre-incubation with this compound, the instrument will add a fixed concentration of L-AP4 (e.g., EC₈₀) to stimulate the receptor.
-
The fluorescence intensity is measured kinetically for a defined period (e.g., 90-180 seconds) immediately before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is calculated for each well.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (agonist alone).
-
The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the levels of cyclic adenosine monophosphate (cAMP) in cells. For G_i/o_-coupled receptors like mGluR7, activation by an agonist inhibits adenylyl cyclase, thereby reducing the forskolin-stimulated accumulation of cAMP. A NAM like this compound will antagonize this effect.
Materials:
-
CHO cells stably expressing the mGluR7 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with HEPES).
-
Forskolin.
-
L-AP4 (agonist).
-
This compound (test compound).
-
A cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).
-
Multi-well plates (format depends on the detection kit).
Procedure:
-
Cell Plating: Seed the CHO-mGluR7 cells into the appropriate multi-well plates and grow to near confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add a fixed concentration of L-AP4 and a fixed concentration of forskolin to the wells. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels. The L-AP4 will inhibit this increase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF). This typically involves adding detection reagents that generate a signal proportional to the amount of cAMP present.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader appropriate for the detection technology.
-
The ability of this compound to reverse the L-AP4-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The IC₅₀ value is determined by plotting the percentage of inhibition reversal against the concentration of this compound and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining this compound's inhibitory activity.
mGluR7 Signaling Pathway Diagram
Caption: this compound's role in the mGluR7 signaling cascade.
References
Methodological & Application
In Vivo Experimental Protocol for Mmpip in a Mouse Model of Neuropathic Pain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed in vivo experimental protocol for the use of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in a mouse model of neuropathic pain. The protocols outlined below are based on established methodologies and aim to guide researchers in assessing the therapeutic potential of this compound for pain relief and associated comorbidities.
Overview
This compound has been investigated for its analgesic properties in preclinical models of neuropathic pain. As a negative allosteric modulator of mGluR7, it offers a targeted approach to modulating glutamatergic neurotransmission, which is often dysregulated in chronic pain states. This protocol details the procedures for drug preparation, administration, and the behavioral assays used to quantify the effects of this compound on pain perception and depression-like behaviors in mice.
Materials and Methods
Animal Model
-
Species: Male CD-1 mice (or other appropriate strain)
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Model: Spared Nerve Injury (SNI) model of neuropathic pain. This model is induced surgically by ligating and transecting the tibial and common peroneal nerves, leaving the sural nerve intact. Sham-operated animals undergo the same surgical procedure without nerve ligation and transection and serve as controls.
This compound Preparation and Administration
-
Compound: this compound (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one)
-
Vehicle: A common vehicle for subcutaneous administration of hydrophobic compounds in mice is a mixture of Dimethyl sulfoxide (DMSO) and saline. A typical preparation involves dissolving the compound in a small amount of DMSO and then diluting it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Dose: A single administration of this compound at a dose of 10 mg/kg has been shown to be effective.[1][2]
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Procedure:
-
Prepare the this compound solution in the chosen vehicle on the day of the experiment.
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck to form a "tent".
-
Insert a 27-30 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the in vivo effects of this compound in a mouse model of neuropathic pain.
Caption: Experimental workflow for in vivo this compound studies in mice.
Behavioral Assessment Protocols
Behavioral tests should be conducted during the light phase of the light/dark cycle.
Mechanical Allodynia: Von Frey Test
This test assesses the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the mice in individual Plexiglas chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Thermal Hyperalgesia: Plantar Test (Hargreaves' Method)
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure:
-
Place the mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time until the mouse withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Depression-Like Behavior: Tail Suspension Test
This test is used to assess behavioral despair, which is often increased in chronic pain states.
-
Apparatus: A suspension bar and tape.
-
Procedure:
-
Suspend the mice individually by their tails from the suspension bar using adhesive tape.
-
The duration of the test is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature.[1]
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | 50% Paw Withdrawal Threshold (g) |
| Sham + Vehicle | ~4.0 ± 0.5 |
| SNI + Vehicle | ~0.5 ± 0.1 |
| SNI + this compound (10 mg/kg) | ~2.5 ± 0.4 |
Table 2: Effect of this compound on Thermal Hyperalgesia (Plantar Test)
| Treatment Group | Paw Withdrawal Latency (s) |
| Sham + Vehicle | ~12.0 ± 1.0 |
| SNI + Vehicle | ~5.0 ± 0.5 |
| SNI + this compound (10 mg/kg) | ~9.0 ± 0.8 |
Table 3: Effect of this compound on Depression-Like Behavior (Tail Suspension Test)
| Treatment Group | Immobility Time (s) |
| Sham + Vehicle | ~100 ± 10 |
| SNI + Vehicle | ~180 ± 15 |
| SNI + this compound (10 mg/kg) | ~120 ± 12 |
Note: The values presented are approximate and may vary depending on the specific experimental conditions and mouse strain.
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR7 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the Gαi/o subunit. The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound's modulation of the mGluR7 signaling pathway.
Activation of mGluR7 by glutamate leads to the activation of the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP). This compound, as a negative allosteric modulator, binds to a site on the mGluR7 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This leads to a disinhibition of adenylyl cyclase, resulting in relatively higher levels of cAMP compared to when the receptor is activated by glutamate alone. The downstream effects include altered activity of protein kinase A (PKA) and modulation of voltage-gated calcium channels, ultimately impacting neurotransmitter release.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound in a mouse model of neuropathic pain. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of mGluR7 negative allosteric modulators in the treatment of chronic pain and associated affective disorders.
References
Application Notes and Protocols for Mmpip in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages, administration routes, and experimental protocols for the use of Mmpip (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) in rodent studies. This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), a presynaptic receptor involved in the modulation of neurotransmitter release.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes recommended dosage ranges for this compound in mice and rats across various administration routes based on preclinical research. It is important to note that the optimal dose may vary depending on the specific experimental model, the vehicle used, and the desired biological effect.
| Rodent Species | Administration Route | Dosage Range | Study Context | Vehicle |
| Mouse | Intraperitoneal (i.p.) | 5 - 15 mg/kg | Behavioral studies, neuropathic pain[1][2] | Not specified |
| Subcutaneous (s.c.) | Not explicitly stated, but used in neuropathic pain models | Neuropathic pain | Not specified | |
| Rat | Intravenous (i.v.) | 1 mg/kg (for blocking studies) | PET imaging | Saline[3] |
| Intracerebral Microinjection | 5 µ g/0.2 µl | Pain response studies | 0.05% DMSO in ACSF |
Signaling Pathway of mGluR7
This compound exerts its effects by negatively modulating the mGluR7 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates voltage-gated calcium and potassium channels, resulting in a reduction of neurotransmitter release.
Caption: Signaling pathway of the mGluR7 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific research needs.
Preparation of this compound for Administration
a) For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
A common vehicle for in vivo administration of hydrophobic compounds like this compound is a mixture of DMSO, Tween 80, and saline.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Add Tween 80 (e.g., 5-10% of the final volume) to the solution and vortex thoroughly to ensure proper mixing and aid in solubility.
-
Slowly add sterile 0.9% saline to reach the final desired concentration while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and further vortexing may be necessary. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
b) For Intravenous (i.v.) Injection:
For intravenous administration, it is crucial to ensure the compound is fully dissolved to prevent embolism.
-
Materials:
-
This compound powder
-
Sterile saline (0.9%)
-
-
Procedure:
-
Dissolve this compound directly in sterile saline to the desired concentration.[3]
-
Ensure the solution is completely clear and free of any particulates before injection. Filtration through a 0.22 µm syringe filter is recommended.
-
c) For Oral Gavage (p.o.):
For oral administration, this compound can be prepared as a suspension.
-
Materials:
-
This compound powder
-
0.5% Sodium carboxymethyl cellulose (CMC-Na) in sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while continuously stirring or vortexing to create a uniform suspension.
-
Administration Procedures in Rodents
The following diagram illustrates a general workflow for an in vivo pharmacological study using this compound in rodents.
Caption: General experimental workflow for in vivo this compound studies in rodents.
a) Intraperitoneal (i.p.) Injection:
-
Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Lower right or left abdominal quadrant.
-
Procedure: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then inject the this compound solution.
b) Subcutaneous (s.c.) Injection:
-
Restraint: Manually restrain the animal.
-
Injection Site: Loose skin over the back, between the shoulder blades.
-
Procedure: Tent the skin and insert a 25-27 gauge needle at the base of the tented skin. Aspirate to check for blood vessel entry, then inject the solution.
c) Intravenous (i.v.) Injection (Tail Vein):
-
Restraint: Place the rodent in a suitable restrainer to expose the tail.
-
Procedure: Warm the tail to dilate the lateral tail veins. Insert a 27-30 gauge needle into the vein and inject the this compound solution slowly.
d) Oral Gavage (p.o.):
-
Restraint: Manually restrain the animal, holding it in an upright position.
-
Procedure: Measure the distance from the mouth to the last rib to determine the correct insertion depth of the gavage needle. Gently insert the gavage needle into the esophagus and administer the this compound suspension.
Disclaimer: These protocols and dosage recommendations are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
References
- 1. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Mmpip Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mmpip (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] As an allosteric antagonist, it provides a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR7 in the central nervous system.[2][3] The hydrochloride salt form, this compound hydrochloride, is often preferred for research due to its enhanced water solubility and stability, though both the free base and salt forms exhibit comparable biological activity at equivalent molar concentrations.[2]
This document provides detailed protocols for the preparation of this compound solutions and their application in common in vitro assays used to characterize its activity at the mGluR7 receptor.
This compound Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
-
Appearance: White to off-white powder.
-
Solubility: Soluble in DMSO at concentrations of 10 mg/mL or greater.
-
Stock Solution Storage: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various functional assays.
| Parameter | Receptor / System | Cell Line | Value |
| KB | mGluR7 | - | 24–30 nM[2][3] |
| IC50 | Rat mGluR7 | CHO cells with Gα15 | 26 nM[2][3] |
| IC50 | Rat mGluR7 | CHO cells | 220 nM[2][4] |
| IC50 | Human mGluR7 | CHO cells | 610 ± 130 nM[4] |
mGluR7 Signaling Pathway and this compound's Mechanism of Action
Metabotropic glutamate receptor 7 is a Class C G-protein coupled receptor (GPCR).[5] Canonically, it couples to Gi/o proteins. Upon activation by an agonist like L-AP4, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, as a negative allosteric modulator, does not compete with the agonist at the binding site but binds to a separate, allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the agonist, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations based on the molecular weight of your specific this compound form (free base or HCl salt).
Materials:
-
This compound powder (e.g., MW = 333.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 333.34 g/mol * (1000 mg / 1 g) = 3.33 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Solubilization: Add the corresponding volume of DMSO (e.g., 1 mL) to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store immediately at -80°C.
Protocol 2: Calcium Mobilization Assay
This assay measures this compound's ability to inhibit agonist-induced calcium mobilization in cells co-expressing mGluR7 and a promiscuous G-protein like Gα15, which couples the Gi/o signal to the Gq pathway and subsequent calcium release.[2][5]
Materials:
-
Cells: CHO or HEK293 cells stably co-expressing mGluR7 and Gα15.
-
Reagents: this compound stock solution, L-AP4 (agonist), calcium-sensitive dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Equipment: 96- or 384-well black, clear-bottom cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into assay plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations. Also, prepare a solution of L-AP4 in assay buffer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions (e.g., 1 hour at 37°C).
-
Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the this compound serial dilutions to the plate and incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the L-AP4 solution into the wells and immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to intracellular calcium mobilization.
-
Analysis: Determine the IC50 value of this compound by plotting the inhibition of the L-AP4-induced calcium signal against the this compound concentration.
Protocol 3: cAMP Accumulation Assay
This assay measures this compound's ability to block the agonist-mediated inhibition of forskolin-stimulated cAMP production.[2][4]
Materials:
-
Cells: CHO or HEK293 cells stably expressing mGluR7.
-
Reagents: this compound stock solution, L-AP4 (agonist), Forskolin, phosphodiesterase inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF, ELISA).
-
Equipment: Cell culture plates, plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed cells into the appropriate assay plates and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Pre-incubation: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add a solution containing a fixed concentration of L-AP4 and Forskolin to all wells. This mixture will inhibit adenylyl cyclase (via L-AP4) while simultaneously stimulating it (via Forskolin).
-
Incubation: Incubate the plate for the time specified by the cAMP kit manufacturer (e.g., 30 minutes at room temperature).
-
Detection: Lyse the cells and perform the cAMP detection assay following the manufacturer's protocol.
-
Analysis: The amount of cAMP produced will be inversely proportional to the activity of the mGluR7 agonist. This compound will cause a concentration-dependent increase in the measured cAMP signal. Plot the results to determine the IC50 of this compound.
References
- 1. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of MMPIP in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] mGluR7 receptors are predominantly located presynaptically and are involved in the modulation of neurotransmitter release.[2] As such, this compound serves as a critical tool for investigating the physiological and pathological roles of mGluR7 in the central nervous system. These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in rats for preclinical research, particularly in the context of neurological and psychiatric disorders.
Applications
The intraperitoneal administration of this compound in rats is a key procedure in preclinical studies investigating:
-
Neuropathic Pain: To assess the role of mGluR7 in the modulation of pain perception and the potential of this compound as an analgesic agent.[1]
-
Anxiety and Depression: To explore the involvement of mGluR7 in affective disorders and the anxiolytic or antidepressant-like effects of its modulation.
-
Cognitive Function: To study the impact of mGluR7 on learning and memory processes.
-
Substance Abuse and Addiction: To investigate the role of mGluR7 in the rewarding effects of drugs of abuse.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile and stable solution or suspension of this compound suitable for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Vehicle Preparation: A common vehicle for compounds with low aqueous solubility is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. For single-dose studies, a higher concentration may be tolerable, but for repeated dosing, it is crucial to minimize DMSO exposure.[3]
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, first, dissolve the this compound powder in the calculated volume of DMSO by vortexing thoroughly.
-
Add the PEG 400 and vortex again until the solution is clear.
-
Finally, add the sterile saline or PBS to the desired final volume and vortex until a homogenous solution or a fine suspension is formed.
-
-
Sterilization: The final preparation should be sterile. If the components are not sterile initially, the final solution can be filtered through a 0.22 µm syringe filter if it is a true solution. Suspensions cannot be sterile-filtered and should be prepared aseptically.
-
Storage: The prepared this compound solution should ideally be used fresh. If storage is necessary, it should be kept at 4°C for a short period. Stability under these conditions should be validated.
Protocol 2: Intraperitoneal Injection Procedure in Rats
Objective: To administer the prepared this compound solution to a rat via the intraperitoneal route safely and effectively.
Materials:
-
Prepared this compound solution
-
Rat (properly restrained)
-
Sterile syringe (1-3 mL) with a 23-25 gauge needle (5/8" to 1" length)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Proper restraint is critical for a safe and accurate injection. A two-person technique is often recommended, where one person restrains the rat while the other performs the injection.[4] The rat should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.[5]
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[4][5] This location avoids the cecum (located on the left side) and reduces the risk of puncturing the urinary bladder or other vital organs.[6]
-
Preparation of Injection Site: Swab the injection site with a 70% isopropyl alcohol swab and allow it to dry.[5]
-
Injection:
-
Draw the calculated volume of the this compound solution into the sterile syringe.
-
Insert the needle at a 30-45 degree angle to the abdominal wall with the bevel facing up.[4]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[6]
-
If there is no aspirate, slowly depress the plunger to inject the solution into the peritoneal cavity.[4]
-
-
Post-Injection Care:
-
Withdraw the needle smoothly and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, piloerection, or changes in breathing, for a few hours post-injection.[7]
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from studies involving the intraperitoneal injection of this compound in rats.
Table 1: Recommended Dosage and Vehicle for Intraperitoneal Injection of this compound in Rats
| Parameter | Recommendation | Reference/Note |
| Dosage Range | 1 - 10 mg/kg | Based on typical dosages for small molecule CNS drugs in rats. Dose-response studies are essential to determine the optimal dose for a specific experimental paradigm. |
| Vehicle | 10% DMSO, 40% PEG 400, 50% Sterile Saline (v/v/v) | A common vehicle for poorly soluble compounds. The final concentration of DMSO should be minimized, especially in chronic studies.[3] |
| Injection Volume | 1 - 5 mL/kg | The volume should be kept as low as possible. Maximum recommended volume is typically 10 ml/kg.[4][8] |
| Needle Gauge | 23 - 25 G | Appropriate for the size of the rat to minimize tissue damage.[4] |
Table 2: Example of Quantitative Data from a Neuropathic Pain Model in Rats
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Latency (s) | Time in Open Arms (Elevated Plus Maze, %) |
| Sham + Vehicle | 15.2 ± 1.1 | 12.5 ± 0.8 | 45.3 ± 3.2 |
| Neuropathic + Vehicle | 4.5 ± 0.5 | 6.8 ± 0.6 | 22.1 ± 2.5 |
| Neuropathic + this compound (1 mg/kg) | 7.8 ± 0.7 | 8.9 ± 0.7 | 30.5 ± 2.8 |
| Neuropathic + this compound (3 mg/kg) | 10.2 ± 0.9 | 10.5 ± 0.9 | 38.7 ± 3.1 |
| Neuropathic + this compound (10 mg/kg) | 13.5 ± 1.2 | 11.8 ± 1.0 | 42.1 ± 2.9 |
Data are presented as mean ± SEM. This is hypothetical data based on expected outcomes and should be replaced with actual experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for intraperitoneal injection of this compound in rats.
mGluR7 Signaling Pathway
Caption: Simplified signaling pathway of the mGluR7 receptor and the inhibitory effect of this compound.
References
- 1. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. A single intraperitoneal injection of endotoxin in rats induces long-lasting modifications in behavior and brain protein levels of TNF-α and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Mmpip in Primary Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of neuronal signaling, precise modulation of receptor activity is paramount for understanding and treating neurological disorders. This document provides detailed application notes and protocols for the use of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in primary neuronal cell culture. It is crucial to note that while the name "this compound" might be misconstrued as a matrix metalloproteinase (MMP) inhibitor, it is in fact a highly specific pharmacological tool for studying mGluR7 function.[1][2][3][4]
Matrix metalloproteinases (MMPs) are a family of enzymes that play a significant role in remodeling the extracellular matrix, which is critical for synaptic plasticity, neuronal development, and injury repair.[5][6][7][8] Inhibition of MMPs has been shown to have neuroprotective effects in some contexts.[9][10] However, this compound's mechanism of action is distinct and targets the glutamatergic system.
mGluR7, a presynaptic receptor, is involved in the fine-tuning of neurotransmitter release and has been implicated in synaptic plasticity, as well as various neurological and psychiatric conditions.[1][11] this compound, by negatively modulating mGluR7 activity, offers a valuable tool to investigate these processes in a controlled in vitro environment. These application notes will provide a comprehensive guide to utilizing this compound in primary neuronal cultures to explore its effects on neuronal function.
Data Presentation: Summary of Expected Effects
The following tables summarize the anticipated effects of this compound and general MMP inhibitors on primary neuronal cultures based on existing literature. This data is intended to be illustrative for experimental design.
Table 1: Expected Effects of this compound on Primary Neuronal Cultures
| Parameter | Expected Effect of this compound | Relevant Concentration Range | Reference |
| Synaptic Transmission | Restoration of the balance between excitatory and inhibitory responses in pathological models.[2][3] | 1-10 µM | [2][3] |
| Neuronal Excitability | Context-dependent modulation of neuronal firing.[1] | 1-10 µM | [1] |
| Cognitive Function Models | Potential to improve cognitive performance in disease models.[2] | In vivo data, translation to in vitro may vary. | [2] |
| Pain Response Models | Alleviation of pain-related neuronal activity.[2][3] | In vivo data, translation to in vitro may vary. | [2][3] |
Table 2: General Effects of Matrix Metalloproteinase (MMP) Inhibitors on Primary Neuronal Cultures
| Parameter | Effect of MMP Inhibition | Key MMPs Involved | Reference |
| Neuronal Survival | Reduced neuronal cell death in response to neurotoxic insults.[9] | MMP-2, MMP-9 | [9] |
| Synaptic Plasticity | Impairment of long-term potentiation (LTP).[5][8] | MMP-9 | [5][8] |
| Dendritic Spine Remodeling | Inhibition of spine remodeling.[12] | MMP-9 | [12] |
| Axon Growth & Myelination | Potential retardation of myelination.[8] | MMP-9, MMP-12 | [8] |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture from Embryonic Rodent Brain
This protocol describes the basic steps for establishing a primary culture of hippocampal or cortical neurons from embryonic day 18 (E18) rodents.
Materials:
-
Timed-pregnant rodent (rat or mouse)
-
Dissection medium (e.g., Hibernate-E or Neurobasal medium)
-
Enzyme dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium: Neurobasal Plus Medium supplemented with 10% fetal bovine serum, GlutaMAX, and Penicillin-Streptomycin.[13]
-
Growth medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and antibiotics)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips[14][15][16][17]
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation: Coat culture surfaces with Poly-D-lysine or Poly-L-ornithine overnight in a sterile hood, then wash with sterile water and allow to dry.[14][15][16]
-
Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the embryonic horns and place them in ice-cold dissection medium.
-
Tissue Isolation: Under a dissecting microscope, remove the embryos and decapitate them. Isolate the brains and dissect the desired region (e.g., hippocampus or cortex).[14]
-
Meninges Removal: Carefully remove the meninges from the isolated brain tissue.
-
Enzymatic Digestion: Transfer the tissue to the enzyme dissociation solution and incubate at 37°C for a specified time (e.g., 15-30 minutes for papain), with gentle agitation every 5 minutes.[14]
-
Inactivation: Stop the digestion by adding the enzyme inhibitor solution and gently pellet the tissue by centrifugation.
-
Trituration: Resuspend the tissue in plating medium and gently triturate with a fire-polished Pasteur pipette until the tissue is fully dissociated.[14]
-
Cell Counting: Determine the cell density using a hemocytometer or an automated cell counter.[13]
-
Plating: Plate the cells onto the coated culture surfaces at the desired density (e.g., 5 x 10^5 cells/well in a 6-well plate).[13]
-
Incubation: Place the cultures in a humidified incubator at 37°C with 5% CO2.
-
Media Change: After 2-4 hours, replace the plating medium with growth medium.[14] Subsequently, perform a half-media change every 3-4 days.
Protocol 2: Application of this compound to Primary Neuronal Cultures
This protocol outlines the procedure for treating primary neuronal cultures with this compound to assess its effects on neuronal function.
Materials:
-
Mature primary neuronal cultures (e.g., 10-14 days in vitro)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Growth medium
-
Assay-specific reagents (e.g., for immunocytochemistry, electrophysiology, or biochemical assays)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is typically below 0.1% to avoid solvent toxicity.
-
Treatment: Remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration. The incubation time will depend on the specific endpoint being measured (e.g., short-term for acute electrophysiological effects, longer-term for changes in protein expression or cell survival).
-
Downstream Analysis: Following incubation, proceed with the planned experimental analysis. Examples include:
-
Immunocytochemistry: Fix the cells and stain for markers of interest (e.g., synaptic proteins, neuronal morphology markers).
-
Electrophysiology: Perform patch-clamp recordings to measure changes in synaptic currents, action potential firing, or membrane potential.
-
Biochemical Assays: Collect cell lysates for Western blotting, ELISA, or other assays to measure changes in protein levels or signaling pathways.
-
Calcium Imaging: Use calcium indicators to assess changes in neuronal activity in response to this compound treatment.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A diagram of the presynaptic mGluR7 signaling pathway.
Caption: A workflow for studying this compound in primary neuronal cultures.
References
- 1. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural Functions of Matrix Metalloproteinases: Plasticity, Neurogenesis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Metalloproteinases in the Plasticity of Excitatory and Inhibitory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly specific synaptic plasticity in addiction | EurekAlert! [eurekalert.org]
- 8. Contributions of Matrix Metalloproteinases to Neural Plasticity, Habituation, Associative Learning and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases Contribute to Neuronal Dysfunction in Animal Models of Drug Dependence, Alzheimer's Disease, and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Differential responses of primary neuron-secreted MCP-1 and IL-9 to type 2 diabetes and Alzheimer’s disease-associated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 15. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation with Mmpip
Topic: Mmpip for Studying Long-Term Potentiation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] The metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, has emerged as a key modulator of synaptic plasticity. This compound (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) is a negative allosteric modulator (NAM) of mGluR7, making it a valuable research tool to investigate the role of this receptor in LTP. However, it is crucial to note that this compound has demonstrated context-dependent pharmacology, and its efficacy can vary depending on the specific brain region and experimental conditions.[2] This document provides detailed application notes and protocols for utilizing this compound to study LTP, with a focus on hippocampal circuits, while also addressing the known complexities of this compound.
Mechanism of Action: mGluR7 in LTP
Current research suggests that mGluR7 plays a critical role in enabling LTP at Schaffer collateral-CA1 (SC-CA1) synapses in the hippocampus through a mechanism of disinhibition .[3][4][5] During high-frequency stimulation (HFS) that induces LTP, glutamate released from presynaptic terminals activates mGluR7 located on the presynaptic terminals of GABAergic interneurons.[4][5] As mGluR7 is coupled to Gi/o proteins, its activation leads to a decrease in adenylyl cyclase activity, reduced cAMP levels, and the inhibition of N- and P/Q-type voltage-gated calcium channels. This cascade of events suppresses GABA release from the interneurons onto the postsynaptic pyramidal neurons. The resulting reduction in inhibition (disinhibition) of the pyramidal neurons facilitates their depolarization, which is necessary for the induction of NMDAR-dependent LTP.[3][4][5]
This compound, as a negative allosteric modulator, is expected to bind to a site on the mGluR7 distinct from the glutamate binding site and inhibit the receptor's response to glutamate. By preventing the glutamate-induced activation of mGluR7 on interneurons, this compound would block the disinhibition process, thereby preventing the induction of LTP.
Mandatory Visualizations
References
- 1. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I mGluR Agonist-Evoked Long-Term Potentiation in Hippocampal Oriens Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticity in Prefrontal Cortex Induced by Coordinated Synaptic Transmission Arising from Reuniens/Rhomboid Nuclei and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amygdala Is Critical for Stress-Induced Modulation of Hippocampal Long-Term Potentiation and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of Anxiety Using Mmpip
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Mmpip (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in preclinical behavioral assessments of anxiety. The protocols detailed herein are based on established rodent models of anxiety-like behavior and provide a framework for investigating the anxiolytic potential of mGluR7 modulators. This compound's mechanism of action involves the inhibition of presynaptic mGluR7, which leads to a modulation of glutamate and GABA release, thereby influencing neuronal excitability in brain regions associated with fear and anxiety.[1][2]
Signaling Pathway of mGluR7 Modulation
The metabotropic glutamate receptor 7 (mGluR7) is a Gi/o protein-coupled receptor predominantly located on presynaptic terminals. As a negative allosteric modulator, this compound inhibits the function of mGluR7. Under normal physiological conditions, the binding of glutamate to mGluR7 activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] The net effect of mGluR7 activation is a reduction in neurotransmitter release. By inhibiting mGluR7, this compound disinhibits these presynaptic terminals, leading to an increase in the release of neurotransmitters like glutamate and GABA, which can have complex effects on neural circuits involved in anxiety.
Caption: Signaling pathway of mGluR7 modulation by this compound.
Experimental Protocols
The following protocols are adapted from studies investigating the effects of this compound on anxiety-like behaviors in mice, particularly in models of neuropathic pain which often present with comorbid anxiety.
General Considerations
-
Animals: Adult male mice are commonly used. The strain of mice can influence baseline anxiety levels and drug responses.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before behavioral testing.
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., 10% Tween 80 in saline) and administered via intraperitoneal (i.p.) injection. A common dose used in mice is 30 mg/kg.[4]
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Dimensions for mice: Arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. The maze should be elevated 40-50 cm above the floor.
Procedure:
-
Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
Data Analysis:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
Total number of arm entries
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
Typical dimensions for mice: 40 cm x 40 cm x 30 cm (height).
-
The arena is often divided into a central zone and a peripheral zone for analysis.
Procedure:
-
Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Record the session using a video tracking system.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between trials.
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Time spent in the peripheral zone (s)
-
Rearing frequency (a measure of exploratory behavior)
An increase in the time spent and entries into the center zone suggests an anxiolytic-like effect, while changes in total distance traveled can indicate effects on general locomotion.
Marble-Burying Test
This test assesses anxiety-like and compulsive-like behaviors. Anxious mice tend to bury novel objects (marbles) in their bedding.
Apparatus:
-
A standard mouse cage with a thick layer of bedding (e.g., 5 cm deep).
-
20 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Prepare the cages with bedding and evenly space 20 marbles on the surface.
-
Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place a single mouse in the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
Data Analysis:
-
Number of marbles buried.
A decrease in the number of buried marbles is indicative of an anxiolytic-like or anti-compulsive effect.
Experimental Workflow
Caption: General workflow for behavioral testing with this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from behavioral tests with this compound, based on findings from studies in neuropathic mice which exhibit anxiety-like behaviors.
Table 1: Elevated Plus-Maze (EPM) Test Results
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Increased | Increased | Decreased | No significant change |
Data are presented as Mean ± Standard Error of the Mean (SEM). "Increased" or "Decreased" indicates the expected direction of change relative to the vehicle group.
Table 2: Open Field Test (OFT) Results
| Treatment Group | Time in Center (s) | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Increased | Increased | No significant change | No significant change |
Data are presented as Mean ± Standard Error of the Mean (SEM). "Increased" indicates the expected direction of change relative to the vehicle group. No significant change in total distance suggests a lack of sedative or stimulant effects at the tested dose.
Table 3: Marble-Burying Test Results
| Treatment Group | Number of Marbles Buried |
| Vehicle | Mean ± SEM |
| This compound (30 mg/kg) | Decreased |
Data are presented as Mean ± Standard Error of the Mean (SEM). "Decreased" indicates the expected direction of change relative to the vehicle group.
Conclusion
The provided application notes and protocols offer a standardized approach for investigating the anxiolytic-like effects of this compound. By acting as a negative allosteric modulator of mGluR7, this compound presents a promising tool for exploring the role of this receptor in anxiety and related disorders. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of mGluR7 modulation.
References
- 1. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of mGlu₇ receptor modulation in behavioural models sensitive to antidepressant action in two mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmpip Administration in Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmpip, or 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one, is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). The glutamatergic system, particularly mGluR7, is an emerging area of interest in the pathophysiology and treatment of major depressive disorder. mGluR7 is a presynaptic receptor that typically functions to inhibit glutamate release. Modulation of this receptor with compounds like this compound presents a novel therapeutic strategy.
These application notes provide a summary of the current understanding of this compound's effects in preclinical models relevant to depression, detailed protocols for its administration and for behavioral assays, and a visualization of its proposed signaling pathway. It is crucial to note that the antidepressant-like effects of this compound appear to be highly context-dependent, showing therapeutic potential in models with an underlying pathology but potentially pro-depressive effects in healthy, non-stressed animals.
Data Presentation
Table 1: Summary of this compound Administration and Effects on Depressive-Like Behaviors in Mice
| Animal Model | Strain | This compound Dose | Administration Route | Duration | Behavioral Test | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Not Specified | Not Specified | Intraperitoneal (i.p.) | Single | Tail Suspension Test (TST) | Reduced immobility time, indicating an antidepressant-like effect. | [1] |
| Healthy/Naive | CD1 | 10 and 30 mg/kg | Not Specified | Acute | Tail Suspension Test (TST) | Significantly increased immobility time, suggesting a pro-depressive effect. | |
| Healthy/Naive | C57BL/6j | 30 mg/kg | Not Specified | Acute | Tail Suspension Test (TST) | Significantly increased immobility time, suggesting a pro-depressive effect. |
Note: The specific dose used in the SNI model was not available in the cited abstract. Researchers should refer to the full publication for detailed information.
Signaling Pathways
The precise signaling cascade downstream of this compound's modulation of mGluR7 in the context of depression is still under investigation. However, based on the known function of presynaptic mGluR7, a proposed pathway is illustrated below.
References
Application Notes and Protocols for Mmpip Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of Mmpip hydrochloride, a potent and selective allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7).
Data Presentation
Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride can vary depending on the solvent and the dissolution method. The following table summarizes the known solubility data for this compound. It is crucial to note that for hygroscopic compounds like this compound hydrochloride, using a newly opened container of dimethyl sulfoxide (DMSO) can significantly impact solubility.[1]
| Solvent | Concentration | Method | Source(s) |
| DMSO | 10 mg/mL (27.04 mM) | Requires sonication, warming, and heating to 60°C. | [1] |
| DMSO | ≥10 mg/mL | Not specified | [2] |
| 20% SBE-β-CD in Saline | ≥ 1 mg/mL (2.70 mM) | Prepared from a 10 mg/mL DMSO stock solution. | [1][3] |
| Water | Insoluble | The hydrochloride salt form generally has enhanced water solubility compared to the free form, but specific quantitative data is limited.[4] | [5] |
Note: Long-term storage of this compound hydrochloride in solution is not recommended; solutions should be used as soon as possible after preparation.[5] If storage is necessary, aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[1]
Experimental Protocols
In Vitro Dissolution and Application
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound hydrochloride (MW: 369.80 g/mol ), add 270.42 µL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: In Vitro Assay for cAMP Accumulation
This protocol describes a common functional assay to assess the antagonist activity of this compound hydrochloride at the mGluR7 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR7 and a Gα15 subunit.
-
Cell culture medium and supplements.
-
Forskolin.
-
L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) (an mGluR7 agonist).
-
This compound hydrochloride DMSO stock solution (from Protocol 1).
-
cAMP assay kit.
Procedure:
-
Cell Plating: Seed the CHO-h-mGluR7/Gα15 cells in a suitable multi-well plate and culture overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound hydrochloride in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound hydrochloride for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a fixed concentration of L-AP4 (e.g., 0.5 mM) to the wells to stimulate the mGluR7 receptor, in the presence of forskolin to stimulate adenylate cyclase.[4]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound hydrochloride to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. This compound hydrochloride has been shown to antagonize L-AP4-induced inhibition of cAMP accumulation with an IC50 of 610 nM in CHO-human mGluR7/Gα15 cells.[4]
In Vivo Dissolution and Application
Protocol 3: Preparation of this compound Hydrochloride for Intraperitoneal (i.p.) Injection in Mice
This protocol is designed for in vivo studies in animal models.
Materials:
-
This compound hydrochloride powder
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
Procedure:
-
Prepare DMSO Stock: Prepare a 10 mg/mL stock solution of this compound hydrochloride in DMSO as described in Protocol 1.
-
Prepare SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2 g of SBE-β-CD to 10 mL of sterile saline and mix until fully dissolved.
-
Formulation:
-
Administration: The resulting clear solution is ready for intraperitoneal administration to mice. A common dose used in studies is 10 mg/kg.[1]
Mandatory Visualization
Caption: Experimental workflows for in vitro and in vivo applications of this compound hydrochloride.
References
Application Notes and Protocols: Establishing a Timeline for Mmpip Treatment Studies
Introduction
Mmpip (6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] mGluR7 is a presynaptic receptor that modulates glutamate release, and its dysregulation has been implicated in various central nervous system (CNS) disorders.[3][4] this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of mGluR7 modulation. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including a timeline of key research, quantitative data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Preclinical Development Timeline
The research and development of this compound have progressed through several key preclinical stages, primarily focusing on its characterization and therapeutic potential in models of neurological and psychiatric disorders.
-
2007: Initial in vitro pharmacological characterization of this compound as a novel allosteric antagonist of mGluR7.[2]
-
2009: Investigation into the effects of this compound on the rewarding effects of cocaine in rats, suggesting a role for mGluR7 in addiction pathways.[2]
-
2013: Synthesis and evaluation of a radiolabeled form of this compound ([11C]this compound) for potential use in positron emission tomography (PET) imaging of mGluR7 in the brain.[3]
-
2015: A significant study demonstrated that this compound alleviates pain and normalizes affective and cognitive behavior in a mouse model of neuropathic pain.[1][5]
As of late 2025, this compound remains in the preclinical stage of development, with no evidence of it having entered formal clinical trials. The focus remains on its utility as a research tool to validate mGluR7 as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Constant (KB) | 30 nM | mGluR7-induced Ca2+ mobilization | [3] |
| IC50 (vs. L-AP4-induced cAMP accumulation) | 220 ± 23 nM | CHO-rat mGluR7 cells | [3] |
| IC50 (vs. L-AP4-induced cAMP accumulation) | 610 ± 130 nM | CHO-human mGluR7 cells | [3] |
Table 2: In Vivo Behavioral Effects of this compound in a Neuropathic Pain Model (Spared Nerve Injury) [1]
| Behavioral Test | Effect of this compound | Outcome |
| Thermal Hyperalgesia | Increased thermal threshold | Pain reduction |
| Mechanical Allodynia | Increased mechanical threshold | Pain reduction |
| Elevated Plus-Maze | Increased open-arm choice | Anxiolytic-like effect |
| Tail Suspension Test | Reduced immobility time | Antidepressant-like effect |
| Marble Burying Test | Reduced number of marbles buried | Anti-compulsive-like effect |
| Cognitive Performance | Improved performance | Cognitive enhancement |
Key Experimental Protocols
In Vitro Autoradiography for mGluR7 Binding
This protocol is adapted from a study evaluating the binding of [11C]this compound to brain tissue.[3]
Objective: To visualize and quantify the specific binding of a radioligand to mGluR7 in brain sections.
Materials:
-
Frozen rat brain sections (8 µm)
-
Cryostat
-
Incubation buffer: 50 mM Trizma buffer with 1.2 mM MgCl2 and 2.0 mM CaCl2
-
[11C]this compound (radioligand)
-
Unlabeled this compound or another selective mGluR7 antagonist (e.g., AMN082) for blocking
-
Phosphor imaging plate and scanner
Procedure:
-
Prepare sagittal sections (8 µm) from a frozen rat brain using a cryostat.
-
Pre-incubate the brain sections in the incubation buffer at room temperature for 20 minutes.
-
Add [11C]this compound (e.g., 74 MBq, 0.7 nmol) to the incubation buffer.
-
Incubate the brain sections in the buffer containing the radioligand for 60 minutes at room temperature.
-
For determining specific binding, perform a parallel incubation where an excess of unlabeled this compound or AMN082 (e.g., 10 µM) is added to the incubation buffer prior to the addition of [11C]this compound.
-
Following incubation, wash the sections to remove unbound radioligand.
-
Expose the dried sections to a phosphor imaging plate.
-
Scan the plate and analyze the resulting autoradiograms to quantify the radioactive signal in different brain regions. The specific binding is calculated as the difference between total binding (without blocker) and non-specific binding (with blocker).
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This protocol is a standard method for inducing neuropathic pain to test the efficacy of analgesics like this compound.[1]
Objective: To create a consistent and long-lasting model of peripheral neuropathic pain in mice.
Materials:
-
Adult male mice
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material
Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them with a suture.
-
Cut the nerves distal to the ligation, removing a small section to prevent re-innervation.
-
Leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a specified period (e.g., 14 days) before behavioral testing.
Behavioral Testing: Tail Suspension Test
This test is used to assess antidepressant-like activity in rodents.[1]
Objective: To measure the duration of immobility in mice when subjected to an inescapable stressor.
Materials:
-
Tail suspension apparatus
-
Video recording and analysis software
Procedure:
-
Individually suspend each mouse by its tail from a lever in the apparatus using adhesive tape.
-
The suspension should prevent the mouse from touching any surfaces.
-
Record the animal's behavior for a set period, typically 6 minutes.
-
Analyze the recording to quantify the total time the mouse remains immobile. A reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway of mGluR7 and this compound's Mechanism of Action
Caption: Mechanism of this compound action on the mGluR7 signaling pathway.
Preclinical Evaluation Workflow for a CNS Drug Candidate like this compound
Caption: A typical preclinical workflow for a CNS drug candidate.
References
- 1. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MMPIP In Vivo Research: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo use of MMPIP, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This guide focuses on addressing specific issues that may arise during experimentation, with a particular emphasis on understanding its context-dependent effects, which can be misinterpreted as off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) is a research chemical that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 7 (mGluR7).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inhibiting its response to glutamate. This modulation can influence downstream signaling pathways and neuronal excitability.[3]
Q2: Is this compound selective for mGluR7?
In vitro studies have demonstrated that this compound is a selective antagonist for mGluR7.[1] However, its in vivo effects can be complex and may appear to vary between different experimental models and conditions. This is often not due to a lack of selectivity (i.e., binding to other receptors), but rather the context-dependent nature of mGluR7 function and this compound's action.[4] For instance, the efficacy of this compound can be influenced by the expression levels of mGluR7 in specific brain regions, which can be altered in pathological states such as neuropathic pain.[2][5]
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
Several factors could contribute to a lack of efficacy. One key consideration is the pathological state of the animal model. Studies have shown that this compound's effects are more pronounced in models of neuropathic pain, where mGluR7 expression is altered in key brain regions, compared to healthy or sham-treated animals where it may have no effect.[4][5] Additionally, the route of administration and the specific behavioral or physiological endpoints being measured are critical. Systemic administration (e.g., intraperitoneal or subcutaneous) may lead to widespread effects that are dependent on the differential expression and function of mGluR7 throughout the central nervous system.[5]
Q4: Are there any known toxicities or adverse effects associated with this compound in vivo?
The available research literature primarily focuses on the therapeutic potential of this compound and does not extensively detail a toxicity profile. However, as with any CNS-active compound, it is crucial to conduct preliminary dose-response studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Researchers should monitor for general signs of toxicity, such as changes in weight, activity levels, and overall health.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent behavioral or physiological responses between animals. | 1. Variability in the underlying pathology of the animal model. 2. Differences in mGluR7 expression between individual animals. 3. Inconsistent drug administration or dosage. | 1. Ensure a consistent and well-characterized animal model of disease. 2. At the end of the study, perform post-mortem analysis (e.g., Western blot, immunohistochemistry) to correlate mGluR7 expression in relevant brain regions with the observed effects. 3. Standardize drug formulation and administration procedures. |
| Unexpected or paradoxical effects of this compound. | 1. Context-dependent activity of this compound.[4] 2. The specific signaling pathways engaged by mGluR7 in the experimental system.[3] | 1. Carefully review the literature for studies using similar models to understand the expected context-dependent effects. 2. Consider that this compound may only modulate specific mGluR7-mediated signaling pathways (e.g., Gα15-mediated calcium mobilization vs. cAMP inhibition).[3] |
| Difficulty replicating published findings. | 1. Differences in experimental protocols (e.g., animal strain, age, sex, drug vehicle, route of administration). 2. Subtle variations in the induction of the disease model. | 1. Meticulously replicate the experimental conditions of the original study. 2. If possible, contact the authors of the original publication for clarification on their methodology. |
Experimental Protocols
In Vivo Administration of this compound in a Neuropathic Pain Model
This protocol is a generalized representation based on methodologies described in the literature.[2][5]
-
Animal Model: Spared Nerve Injury (SNI) model in mice.
-
Drug Preparation: Dissolve this compound in a vehicle such as 10% Tween 80 in saline. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via subcutaneous (s.c.) injection at a dose range determined by pilot studies (e.g., 1-10 mg/kg).
-
Behavioral Testing:
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments at baseline and at various time points post-MMPIP administration.
-
Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.
-
Anxiety-like Behavior: Utilize tests such as the elevated plus-maze or marble burying test.
-
Cognitive Function: Employ tasks like the Y-maze or novel object recognition test.
-
-
Control Groups: Include a vehicle-treated control group and a sham-operated group to differentiate the effects of the drug from the surgical procedure and vehicle.
Workflow for Investigating this compound's Effects
Signaling Pathways and Mechanisms
This compound's Modulation of mGluR7 Signaling
This compound acts as a negative allosteric modulator, meaning it inhibits the receptor's function without directly blocking the glutamate binding site. This can lead to a reduction in the downstream signaling typically associated with mGluR7 activation. The specific signaling cascade affected can be context-dependent.[3]
Logical Relationship of this compound's Context-Dependent Effects
The observable effects of this compound in vivo are highly dependent on the pre-existing physiological or pathological state of the organism. This can be conceptualized as a conditional relationship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting Mmpip solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mmpip.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7).[1] It is a valuable research tool for investigating the roles of mGluR7 in the central nervous system. Its hydrochloride salt form is often used in experiments, which generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: What are the common solvents for dissolving this compound hydrochloride?
This compound hydrochloride is most commonly dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a co-solvent system is often employed to ensure solubility and biocompatibility.
Q3: My this compound hydrochloride, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous environment. Here are several troubleshooting steps:
-
Perform a serial dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous solution, perform one or more intermediate dilution steps in the aqueous buffer.
-
Ensure rapid mixing: When adding the DMSO stock to the aqueous solution, vortex or stir the solution vigorously to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.
-
Lower the final concentration: The precipitation may be concentration-dependent. Try lowering the final working concentration of this compound in your assay.
-
Increase the final DMSO concentration (for in vitro assays): While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Warm the aqueous solution: Gently warming your buffer or medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, ensure this temperature is compatible with your experimental setup and the stability of other components.
Q4: What are the recommended storage conditions for this compound hydrochloride solutions?
-
Powder: The solid form of this compound hydrochloride is stable at room temperature for extended periods.
-
Stock Solutions (in DMSO): Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution at -80°C can be stable for up to 6 months, while at -20°C, it is recommended to be used within 1 month.[3]
This compound Solubility Data
The solubility of this compound can vary depending on the specific form (free base vs. hydrochloride salt) and the solvent. The following table summarizes the available solubility information for this compound hydrochloride.
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (27.04 mM) | Requires sonication and warming to 60°C for optimal dissolution.[3] |
| Ethanol | Sparingly soluble | Quantitative data is not readily available. Empirical testing is recommended. |
| Water | Slightly soluble | The hydrochloride salt form enhances aqueous solubility compared to the free base.[1] |
| PBS (Phosphate-Buffered Saline) | Poorly soluble | Precipitation is likely when diluting a DMSO stock into PBS. Co-solvents or specialized formulations may be required. |
Experimental Protocols
Protocol for Preparing this compound Hydrochloride Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weigh the this compound hydrochloride: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution (Molar Mass of this compound HCl ≈ 369.8 g/mol ), you would need 3.698 mg.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound hydrochloride powder.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Warm the solution to 60°C using a water bath or heat block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
-
Visually Inspect: Ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[3]
Protocol for Preparing this compound Working Solution for In Vivo Studies
This protocol describes the preparation of a working solution of this compound for intraperitoneal (i.p.) injection in rodents, adapted from a general protocol for poorly water-soluble compounds.
Materials:
-
This compound hydrochloride 10 mg/mL stock solution in DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline
-
Sterile saline
-
Sterile tubes
Procedure:
-
Prepare the vehicle: The vehicle consists of a mixture of DMSO and the SBE-β-CD solution. For a final solution with 10% DMSO, you will mix 1 part of your DMSO stock with 9 parts of the 20% SBE-β-CD in saline.
-
Dilute the stock solution: To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL this compound hydrochloride stock solution in DMSO.
-
Add the co-solvent: Add the 100 µL of the this compound stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly: Vortex the solution until it is clear and homogenous. This will result in a 1 mg/mL working solution of this compound in a vehicle containing 10% DMSO and 18% SBE-β-CD.[3]
-
Administer: The solution is now ready for in vivo administration.
Mandatory Visualizations
mGluR7 Signaling Pathway
References
optimizing Mmpip concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Mmpip for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3][4] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and inhibits its activity.[3] this compound also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR7 receptor in the absence of an agonist.[3]
Q2: What is the typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the specific endpoint being measured. However, based on in vitro studies, a good starting point for concentration ranges is between 1 nM and 1 µM.
Q3: How should I prepare and store this compound for my experiments?
This compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally has better water solubility and stability.[1] For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. It is crucial to check the solubility of the specific form of this compound you are using.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Be aware that some components of cell culture media can affect the stability and solubility of compounds.[6][7][8]
Q4: What are the known off-target effects of this compound?
This compound is known to be highly selective for mGluR7. Studies have shown that at concentrations up to 1 µM, this compound has no significant effect on other mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR8).[3] However, as with any pharmacological tool, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system. A quantitative way to estimate clinical off-target effects involves considering the competition between the drug and the endogenous ligand at various receptors.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal | - Autofluorescence: Cells or media components may be inherently fluorescent. - Non-specific binding: this compound may be binding to other cellular components or plastics. | - Include "no-stain" and "vehicle-only" controls to assess autofluorescence. - Test different culture media or use phenol red-free media. - Wash cells thoroughly after this compound incubation. - Consider using plates with low-binding surfaces. |
| Low or no signal | - Incorrect this compound concentration: The concentration may be too low to elicit a response. - Inactive this compound: The compound may have degraded due to improper storage or handling. - Low receptor expression: The cells may not express sufficient levels of mGluR7. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh stock solutions of this compound. - Verify mGluR7 expression in your cell line using techniques like qPCR or Western blotting. |
| High cell death/toxicity | - This compound concentration is too high: High concentrations of any compound can be toxic to cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Determine the IC50 for cytotoxicity using a cell viability assay. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results | - Cell health and density: Variations in cell health or plating density can affect the response. - Incubation time: The duration of this compound exposure may not be optimal. - Assay variability: Inherent variability in the assay itself. | - Maintain consistent cell culture practices and ensure cells are healthy and at the optimal confluence. - Optimize the incubation time for this compound treatment. - Include appropriate positive and negative controls in every experiment and run replicates. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro cell-based assays.
Table 1: this compound IC50 Values for mGluR7 Inhibition
| Cell Line | Receptor | Assay Type | Agonist | IC50 Value | Reference |
| CHO cells | rat mGluR7 | Ca2+ mobilization | L-AP4 | 26 nM | [1][2][3] |
| CHO cells | rat mGluR7 | cAMP accumulation | Forskolin/L-AP4 | 220 nM | [1][2][3] |
| CHO cells | human mGluR7 | cAMP accumulation | Forskolin/L-AP4 | 610 nM | [1][2] |
| HEK293 cells | rat mGluR7 | Ca2+ mobilization | L-AP4 | 72 nM | [11] |
| T-REx 293 cells | mGluR7 | cAMP accumulation | L-Glu | 0.38 µM | [12] |
Table 2: this compound Binding Affinity
| Receptor | KB Value | Reference |
| mGluR7 | 24 - 30 nM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a cAMP Assay
This protocol describes a method to determine the optimal concentration of this compound for inhibiting agonist-induced changes in cyclic AMP (cAMP) levels in cells expressing mGluR7.
Materials:
-
Cells expressing mGluR7 (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
mGluR7 agonist (e.g., L-AP4 or glutamate)
-
Forskolin
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the mGluR7-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 30 minutes.
-
Agonist and Forskolin Stimulation: Add the mGluR7 agonist (at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase) to the wells.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity
This protocol outlines a method to evaluate the potential cytotoxic effects of this compound using a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain).
Materials:
-
Your cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Cell viability assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the percentage of viable cells against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Simplified signaling pathway of the mGluR7 receptor and the inhibitory effect of this compound.
Caption: General experimental workflow for optimizing this compound concentration in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Biopharma & Bioprocessing [evonik.com]
- 8. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 9. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
context-dependent effects of Mmpip in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Context-Dependent Pharmacology: this compound's inhibitory activity is highly context-dependent and varies between different cellular backgrounds and signaling pathways.[1][2] It may not effectively antagonize mGluR7 coupling to its native Gαi/o signaling pathway in all cell types.[2] | - Use a cell line where this compound's activity has been previously validated (e.g., CHO cells co-expressing mGluR7 and a promiscuous G protein like Gα15 for calcium mobilization assays).[2]- Test multiple downstream signaling readouts (e.g., cAMP accumulation, ion channel activity) to determine the optimal assay for your cell system.[3]- Consider that this compound may act as a "permissive antagonist," blocking some signaling pathways while allowing others.[3] |
| Incorrect Assay Setup: The observed effect of an allosteric modulator can be highly dependent on the concentration of the orthosteric agonist used. | - When testing this compound's antagonist activity, use an agonist concentration that elicits a response in the EC20 to EC80 range. This allows for the detection of both potentiation and inhibition.- Carefully titrate the agonist concentration to establish a stable baseline before adding this compound. | |
| Solubility and Stability Issues: this compound hydrochloride has better water solubility and stability than the freebase form.[4] Improper storage or handling can lead to degradation. | - Use the hydrochloride salt for aqueous solutions.[4]- Store stock solutions at -20°C or -80°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.- Visually inspect solutions for precipitation before use. If precipitation occurs, gentle warming and sonication may help to redissolve the compound. | |
| Unexpected or off-target effects observed. | Inverse Agonist Activity: In some cellular systems, this compound has been shown to exhibit inverse agonist properties, for example by increasing basal cAMP levels.[5] | - Measure the effect of this compound alone (without an agonist) to determine if it has intrinsic activity in your assay system.- If inverse agonism is observed, this should be considered when interpreting the results of antagonist experiments. |
| Non-selective NAMs: While this compound is reported to be selective for mGluR7, it is good practice to confirm selectivity in your system. | - Test this compound against other mGluR subtypes, particularly those from Group III (mGluR4, mGluR8), to confirm its selectivity.- Use a structurally unrelated mGluR7 NAM as a positive control to ensure the observed effects are specific to mGluR7 modulation. | |
| Difficulty in replicating in vivo effects. | Pharmacokinetics: The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. | - Ensure an appropriate vehicle is used for administration to achieve adequate bioavailability.- Consider the route of administration and dosing regimen based on published pharmacokinetic studies. For example, intraperitoneal (i.p.) administration has been used in mice.[6]- Measure plasma and brain concentrations of this compound to correlate exposure with the observed pharmacological effect. |
| Pathological State-Dependence: The analgesic and cognitive-enhancing effects of this compound are more pronounced in animal models of neuropathic pain compared to healthy animals.[7][8] This may be due to alterations in mGluR7 expression in pathological states.[7] | - Use a relevant disease model to study the therapeutic potential of this compound.- Characterize the expression levels of mGluR7 in your animal model to aid in the interpretation of results.[7] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective negative allosteric modulator (NAM) of the mGluR7 receptor.[9] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[10] By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate.[11]
2. What does "context-dependent effect" of this compound mean?
The pharmacological effects of this compound can vary significantly depending on the experimental conditions. This "context-dependence" can be influenced by:
-
Cellular Background: The type of cell used can alter how this compound interacts with the mGluR7 receptor and its downstream signaling partners.[2]
-
Signaling Pathway: this compound may inhibit one signaling pathway coupled to mGluR7 (e.g., Gα15-mediated calcium mobilization) but be less effective at blocking another (e.g., Gαi/o-mediated inhibition of cAMP accumulation).[2][3]
-
Pathophysiological State: In vivo, the effects of this compound can be more pronounced in disease models where there may be changes in the expression or function of mGluR7.[7][8]
3. What is the difference between a negative allosteric modulator (NAM) and a competitive antagonist?
A competitive antagonist binds to the same site as the endogenous ligand (orthosteric site) and directly blocks its binding. In contrast, a NAM like this compound binds to a different site (allosteric site) and inhibits the receptor's function without directly competing with the endogenous ligand.[10] This can lead to a saturable effect and may offer greater subtype selectivity.
4. How should I prepare and store this compound solutions?
It is recommended to use this compound hydrochloride due to its enhanced water solubility and stability.[4] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, the appropriate vehicle for administration should be determined based on the route of administration and desired formulation. Stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting is recommended to minimize freeze-thaw cycles.
5. What are the key signaling pathways modulated by mGluR7?
mGluR7 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[12] Activation of mGluR7 typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12]
-
Modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][12] These actions generally lead to a reduction in neurotransmitter release from the presynaptic terminal.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Agonist | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells co-expressing rat mGluR7 and Gα15 | L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) | IC50 | 26 nM | [4] |
| cAMP Accumulation | CHO cells expressing rat mGluR7 | L-AP4 | IC50 | 220 nM | [4] |
| cAMP Accumulation | CHO cells expressing human mGluR7/Gα15 | L-AP4 | IC50 | 610 nM | [4] |
| Agonist Binding | --- | L-AP4 | KB | 24 - 30 nM | [4] |
Table 2: In Vivo Dosing and Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mice | i.p. | 10 mg/kg | Rescued MK-801-induced cognitive impairments. | [4] |
| Mice | i.p. | 10 mg/kg | Attenuated the acoustic startle response and enhanced prepulse inhibition. | [4] |
| Neuropathic Mice (Spared Nerve Injury) | s.c. | Not specified | Alleviated pain and normalized affective and cognitive behavior. | [7] |
| Rats | i.p. | 10 mg/kg | Increased alcohol intake and reversed the effect of an mGluR7 agonist on ethanol consumption. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the effect of this compound on agonist-induced calcium mobilization in cells expressing mGluR7.
Materials:
-
CHO cells stably co-expressing mGluR7 and Gα15
-
Culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
mGluR7 agonist (e.g., L-AP4)
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 10% Pluronic F-127 in assay buffer. Dilute this mixture in assay buffer to the final working concentration.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the mGluR7 agonist in assay buffer.
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound solution to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the agonist solution and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and plot concentration-response curves to determine IC50 values for this compound.
cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound on agonist-induced inhibition of cAMP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing mGluR7
-
Culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
mGluR7 agonist (e.g., L-AP4)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96- or 384-well microplates
Procedure:
-
Cell Plating: Plate the cells in microplates and grow to confluency.
-
Assay:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add serial dilutions of this compound and incubate for a specified time.
-
Add the mGluR7 agonist and incubate.
-
Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a time sufficient to generate a robust cAMP signal (e.g., 15-30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of this compound to determine the effect of the NAM on agonist potency and efficacy.
Visualizations
mGluR7 Signaling Pathway
Caption: Simplified mGluR7 signaling pathway at the presynaptic terminal.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for characterizing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling Mmpip for PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of Mmpip for Positron Emission Tomography (PET) imaging.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the radiolabeling of this compound.
Question: Why is my radiochemical yield of [11C]this compound unexpectedly low?
Answer:
Low radiochemical yield is a common challenge in radiosynthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Precursor Quality and Quantity:
-
Verification: Ensure the chemical purity and structural integrity of the precursor, 3-(pyridin-4-yl)-5-(4-(2,2,2-trifluoroacetoxy)phenacyl)isoxazole-4-carboxamide. Impurities can interfere with the reaction.
-
Amount: While a sufficient amount of precursor is necessary, excessive amounts do not always lead to higher yields and can complicate purification.
-
-
Reagent and Solvent Quality:
-
Anhydrous Conditions: Ensure all solvents (e.g., THF) and reagents are strictly anhydrous, as water can quench the radiolabeling reaction.
-
Fresh Reagents: Use freshly prepared or properly stored reagents, particularly the base (e.g., tetrabutylammonium fluoride), to ensure its activity.
-
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. The methylation of the precursor to form [11C]this compound is sensitive to temperature fluctuations.
-
Time: The reaction time is critical. A reaction that is too short may result in incomplete conversion, while a reaction that is too long can lead to degradation of the product.
-
-
[11C]CH3I Trapping and Delivery:
-
Trapping Efficiency: Ensure efficient trapping of [11C]CH3I in the reaction vessel. Inefficient trapping will lead to a lower amount of available radionuclide for the reaction.
-
Delivery Lines: Check for any leaks or blockages in the delivery lines from the cyclotron to the synthesis module.
-
Question: I am observing unexpected peaks in my HPLC chromatogram during purification. What could be the cause?
Answer:
The presence of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram indicates the presence of impurities. These could be radiolabeled or non-radiolabeled species.
-
Radiolabeled Impurities:
-
Side Reactions: The radiolabeling reaction may produce side products. This can be influenced by the precursor purity and reaction conditions.
-
Radiolysis: The high specific activity of the product can lead to radiolysis, where the radioactive decay process causes the breakdown of the [11C]this compound molecule.[1] The stability of [11C]this compound has been shown to be greater than 95% over 120 minutes, but this should still be a consideration.[1]
-
-
Non-Radiolabeled Impurities:
-
Precursor: Unreacted precursor is a common impurity.
-
Byproducts of Synthesis: The chemical synthesis of the precursor can result in byproducts that were not fully removed during its purification.
-
-
Troubleshooting Steps:
-
Optimize HPLC Conditions: Adjust the mobile phase composition and flow rate to improve the separation of your product from impurities.
-
Pre-purification of Precursor: If you suspect impurities in the precursor, consider re-purifying it before use.
-
Analyze Fractions: Collect the fractions corresponding to the unexpected peaks and analyze them, if possible, to identify the impurities.
-
Frequently Asked Questions (FAQs)
Question: What are the major challenges associated with using [11C]this compound for in vivo PET imaging?
Answer:
While the radiosynthesis of [11C]this compound has been successfully achieved, its application for in vivo PET imaging of the mGlu7 receptor has faced significant challenges:
-
Low Binding Affinity: Perhaps the most critical factor is the low binding affinity of this compound for the mGlu7 receptor.[1] This results in a weak specific binding signal that is difficult to distinguish from background noise in a PET study.[1]
-
Radiolabeled Metabolites: [11C]this compound is metabolized in vivo, and these radiolabeled metabolites can penetrate the brain.[1] The presence of these metabolites can obscure the specific binding signal from the parent compound and contribute to non-specific background signal.[1] Studies have shown that while the percentage of unchanged [11C]this compound in the brain is initially high ( >70% at 15 minutes), it decreases over time, with a corresponding increase in brain metabolites.[1]
Question: What is the importance of high specific activity for [11C]this compound PET imaging?
Answer:
High specific activity (SA) is crucial for PET ligands that target receptors present in low densities, such as some neurotransmitter receptors. A high SA means that a small mass of the compound carries a large amount of radioactivity. This is important for several reasons:
-
Avoiding Receptor Saturation: A low mass of the injected radiotracer is less likely to saturate the target receptors, which is essential for accurately quantifying receptor density.
-
Minimizing Pharmacological Effects: Injecting a minimal mass of the compound avoids any potential pharmacological or toxic effects that could interfere with the biological process being studied.
-
Improved Signal-to-Noise Ratio: For targets with low density, a high SA allows for the injection of a sufficient amount of radioactivity to obtain a good signal in the PET scanner without exceeding the acceptable mass dose.
[11C]this compound has been synthesized with both conventional (average 58 GBq/μmol) and high SA (average 3,800 GBq/μmol).[1] The high SA version was developed to minimize the influence of any unlabeled this compound on the specific binding.[1]
Question: What are some key quality control parameters to check for [11C]this compound before in vivo use?
Answer:
Before injection into a living subject, the final [11C]this compound product must undergo rigorous quality control to ensure its safety and efficacy for PET imaging. Key parameters include:
-
Radiochemical Purity: This is the percentage of the total radioactivity in the final product that is in the chemical form of [11C]this compound. It should be high (typically >95%) to minimize the contribution of radiolabeled impurities to the PET signal.[1]
-
Specific Activity (SA): As discussed above, this should be determined to ensure a low mass dose is administered.
-
Residual Solvents: The final formulation should be tested for the presence of any residual solvents from the synthesis and purification process (e.g., acetonitrile, ethanol) to ensure they are below acceptable limits.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range.
-
Sterility and Endotoxins: The product must be sterile and free of bacterial endotoxins to prevent infection and pyrogenic reactions in the subject.
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiosynthesis of High SA [11C]this compound | ||
| Starting Radioactivity ([11C]CH4) | 39 ± 2 GBq | [1] |
| Final Radioactivity ([11C]this compound) | 800 ± 170 MBq | [1] |
| Radiochemical Yield (decay-corrected) | 5.1% ± 0.7% | [1] |
| Synthesis Time | 27 min (from End of Bombardment) | [1] |
| Radiochemical Purity | 97.8% ± 0.6% | [1] |
| Specific Activity (SA) | 3,800 ± 625 GBq/μmol | [1] |
| Stability (at 120 min) | >95.0% radiochemical purity | [1] |
| Physicochemical Properties | ||
| Log D | 3.17 ± 0.02 | [1] |
| In Vivo Metabolite Analysis (Rat) | ||
| % Unchanged [11C]this compound in Plasma (15 min) | 48% | [1] |
| % Unchanged [11C]this compound in Plasma (60 min) | 18% | [1] |
| % Unchanged [11C]this compound in Brain (15 min) | 72% | [1] |
| % Unchanged [11C]this compound in Brain (60 min) | Close to plasma levels | [1] |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol is based on the method described by Harada et al. (2013).[1]
-
Production of [11C]CH3I: [11C]Methane ([11C]CH4) is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CH4 is then converted to [11C]methyl iodide ([11C]CH3I) through a gas-phase iodination reaction.
-
Trapping of [11C]CH3I: The produced [11C]CH3I is passed through a reaction vial containing the precursor, 3-(pyridin-4-yl)-5-(4-(2,2,2-trifluoroacetoxy)phenacyl)isoxazole-4-carboxamide, dissolved in an appropriate solvent (e.g., anhydrous THF) with a suitable base (e.g., tetrabutylammonium fluoride).
-
Radiolabeling Reaction: The reaction mixture is heated to facilitate the 11C-methylation of the precursor to form [11C]this compound.
-
Quenching: After the specified reaction time, the reaction is quenched, for example, by the addition of the HPLC mobile phase.
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC. A C18 column is typically used with a mobile phase such as a mixture of acetonitrile and water.[1] The fraction corresponding to [11C]this compound is collected.
-
Formulation: The collected radioactive fraction is reformulated into a physiologically compatible solution for injection. This typically involves removing the HPLC solvent by evaporation and redissolving the product in a sterile saline solution containing a small amount of ethanol to aid solubility.
-
Quality Control: The final product is subjected to quality control tests as described in the FAQ section.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in Mmpip Experiments
Welcome to the technical support center for Mmpip (6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings in their studies involving this mGluR7 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). It binds to a site on the receptor distinct from the glutamate binding site and inhibits the receptor's response to agonist stimulation. It is crucial to note that this compound has also been reported to act as an inverse agonist, meaning it can reduce the basal or constitutive activity of mGluR7 in the absence of an agonist.[1][2] This dual activity can contribute to its complex pharmacological profile.
Q2: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays include:
-
cAMP Accumulation Assays: Since mGluR7 is a Gi/o-coupled receptor, its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels. As a NAM, this compound is expected to reverse the agonist-induced inhibition of cAMP accumulation.[3][4]
-
Calcium Mobilization Assays: In cells co-expressing mGluR7 and a promiscuous G-protein like Gα15 or a chimeric G-protein like Gαqi5, receptor activation can be coupled to intracellular calcium release.[5][6][7][8][9] this compound would be expected to inhibit agonist-induced calcium signals in this setup.
Q3: What are some key considerations for in vivo studies with this compound?
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing in vivo experiments and interpreting results. Factors such as brain penetration and metabolic stability will influence the effective dose and timing of administration.
-
Animal Models: The choice of animal model is crucial, as the effects of this compound can be context-dependent, sometimes showing different outcomes in healthy versus disease models.[10][11]
-
Behavioral Readouts: A battery of behavioral tests should be employed to assess the effects of this compound on different domains (e.g., anxiety, cognition, motor function).[12][13][14] It is important to include appropriate positive and negative controls to validate the assays.[14]
Q4: How should I prepare this compound for my experiments?
This compound has low aqueous solubility. For in vitro experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in the assay buffer. For in vivo studies, appropriate vehicle selection is critical to ensure solubility and bioavailability. Formulations may include suspensions or solutions in vehicles containing agents like Tween 80 or PEG. It is essential to test the vehicle alone as a control in all experiments.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High background or low signal-to-noise ratio in a cAMP assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell confluence and health | Ensure cells are in the logarithmic growth phase and not over-confluent.[15] | Reduced variability and a more robust assay window. |
| Reagent quality | Use fresh, high-quality reagents, including ATP and forskolin. | Increased and more consistent forskolin-stimulated cAMP levels. |
| Constitutive receptor activity | The inverse agonist properties of this compound may lower basal cAMP levels.[1] | Acknowledge this in the analysis; the window for measuring NAM activity might be altered. |
| Assay buffer composition | Optimize buffer components, as some mGluRs are sensitive to ion concentrations.[4] | Improved assay performance and reproducibility. |
Issue 2: Inconsistent or no response in a calcium mobilization assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal G-protein coupling | Ensure efficient coupling of mGluR7 to the reporter G-protein (e.g., Gαqi5). This may require cell line optimization.[5][6] | A robust and reproducible agonist-induced calcium signal. |
| Dye loading issues | Optimize the concentration and incubation time of the calcium-sensitive dye. | Strong fluorescent signal with low background. |
| Context-dependent pharmacology | This compound's effects can vary between cell lines.[16] Test in a different cell line if results are inconsistent with expectations. | Consistent and expected NAM activity. |
| Ligand concentration | Verify the concentrations of both the agonist and this compound. | A clear dose-response relationship. |
Issue 3: Dose-response curve for this compound is non-sigmoidal or has a shallow slope.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Allosteric mechanism | Allosteric modulators can produce complex dose-response curves that are not always sigmoidal.[17] | The observed curve shape may be a true reflection of the compound's mechanism. |
| Inverse agonism | The inverse agonist activity of this compound can affect the shape of the dose-response curve, especially at higher concentrations.[1][2] | A biphasic or bell-shaped curve may be observed.[18][19] |
| Compound solubility/stability | Poor solubility or degradation of this compound at higher concentrations can lead to a plateau or decrease in the response. | Ensure this compound remains in solution at all tested concentrations. |
| Off-target effects | At higher concentrations, this compound might interact with other targets, confounding the dose-response relationship.[20][21][22][23][24] | A more focused dose-response at lower concentrations may yield a clearer curve. |
In Vivo Experiment Troubleshooting
Issue 4: this compound shows unexpected or paradoxical behavioral effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inverse agonism | Reducing basal mGluR7 activity through inverse agonism can have different physiological consequences than simply blocking agonist-induced activation.[1][25] | The observed effect may be a true pharmacological outcome of this compound's mechanism. |
| Context-dependent effects | The effect of this compound can depend on the disease state of the animal model.[10][11] | Compare effects in wild-type versus disease models to understand the context dependency. |
| Off-target pharmacology | The behavioral effects may be mediated by interaction with unintended targets. | Conduct target engagement and selectivity profiling studies.[20][22] |
| Pharmacokinetics | The dose and timing of administration may not be optimal, leading to off-target effects at high concentrations or lack of efficacy at low concentrations. | Perform pharmacokinetic studies to determine the optimal dosing regimen. |
Issue 5: High variability in behavioral data between animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Animal handling and stress | Ensure consistent and gentle handling of animals to minimize stress, which can impact behavioral readouts.[12][13] | Reduced inter-individual variability in the data. |
| Environmental factors | Standardize environmental conditions such as lighting, noise, and housing. | More consistent and reproducible behavioral results. |
| Experimental design | Use a sufficient number of animals and appropriate randomization and blinding procedures. | Increased statistical power and reduced bias. |
| Drug administration | Ensure accurate and consistent drug administration. | Reduced variability in drug exposure between animals. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture CHO cells stably expressing human mGluR7 in appropriate media. Plate cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Compound Addition: Add varying concentrations of this compound to the wells. For antagonist mode, subsequently add a fixed concentration (e.g., EC80) of an mGluR7 agonist (e.g., L-AP4).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[4][26]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The data should show that this compound reverses the agonist-induced decrease in forskolin-stimulated cAMP levels.
Protocol 2: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 or CHO cells stably co-expressing human mGluR7 and a promiscuous G-protein (e.g., Gαqi5). Plate cells in black-walled, clear-bottom 96-well plates.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[6][9]
-
Compound Addition and Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add varying concentrations of this compound, followed by a fixed concentration of an mGluR7 agonist. The instrument will monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is plotted against the log of the this compound concentration to determine its inhibitory potency (IC50).
Protocol 3: In Vivo Open Field Test in Mice
-
Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Test Initiation: After a predetermined pretreatment time based on the pharmacokinetics of this compound, place the mouse in the center of an open field arena (e.g., a 40x40 cm box).
-
Data Collection: Record the mouse's activity for a set duration (e.g., 10-30 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11]
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
References
- 1. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and pharmacological assessment of a potential new mouse model for mania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 16. The context-dependent, combinatorial logic of BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 20. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drugging the undruggable: activity-based protein profiling offers opportunities for targeting the KLK activome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
ensuring stability of Mmpip in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of Mmpip in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For most in vitro experiments, DMSO is the recommended solvent for creating a concentrated stock solution.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored under desiccating conditions at room temperature. When stored properly, the product can be stable for up to 12 months.
Q3: What are the best practices for storing this compound solutions?
A3: To ensure the stability of this compound in solution, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -20°C or -80°C for long-term storage. For short-term storage, solutions can be kept at 4°C for a few days, although stability at this temperature should be validated for your specific experimental conditions.
Q4: Can I store this compound solutions at room temperature?
A4: While a study on radiolabeled this compound ([11C]this compound) showed high radiochemical purity after 120 minutes at room temperature, long-term storage at room temperature is not recommended due to the increased risk of degradation.[2] For working solutions used during an experiment, maintaining them on ice is advisable.
Q5: What are the potential signs of this compound degradation in my solution?
A5: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitates, or a decrease in the expected biological activity of the compound in your assays. If you observe any of these signs, it is recommended to use a fresh aliquot of your this compound stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent biological activity of this compound in experiments. | 1. Degradation of this compound stock solution: This can be due to improper storage, repeated freeze-thaw cycles, or prolonged storage. 2. Precipitation of this compound: The compound may have precipitated out of solution, especially if the final concentration in the assay medium exceeds its solubility. 3. Interaction with other components: this compound may interact with other components in your experimental setup. | 1. Use a fresh, un-thawed aliquot of your this compound stock solution. Prepare new aliquots from solid this compound if necessary. 2. Visually inspect the stock solution and final assay solution for any precipitates. If precipitation is suspected, try preparing a fresh dilution and ensure the final DMSO concentration is compatible with your assay. 3. Review your experimental protocol to identify any potential interactions. |
| Precipitate observed in this compound stock or working solution. | 1. Exceeded solubility: The concentration of this compound may be too high for the solvent or the final assay buffer. 2. Temperature changes: Rapid temperature changes can cause some compounds to precipitate. 3. Solvent evaporation: Over time, solvent may evaporate from the stock solution, increasing the concentration of this compound and causing it to precipitate. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. When diluting into aqueous buffers, ensure the final concentration is well below the aqueous solubility limit. 2. Allow solutions to come to room temperature slowly before use. 3. Use tightly sealed vials for storage and minimize the time vials are open to the air. |
| Discoloration of this compound solution. | Chemical degradation: A change in color may indicate that the this compound molecule has undergone a chemical change. | Discard the discolored solution and prepare a fresh one from solid this compound. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes or vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and aliquot number.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a General this compound Stability Study
This protocol provides a framework for assessing the stability of this compound in solution under different conditions.
-
Objective: To determine the stability of this compound in a specific solvent (e.g., DMSO) at various temperatures over a defined period.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to the desired temperatures (e.g., 4°C, room temperature, 37°C)
-
Freezer (-20°C)
-
Sterile, sealed vials
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC method to determine the initial concentration and purity (Time 0).
-
Dispense aliquots of the stock solution into separate, sealed vials for each time point and storage condition to be tested.
-
Store the vials at the different temperatures.
-
At each scheduled time point (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 data to calculate the percentage of this compound remaining.
-
Data Presentation
The following tables present illustrative data from a hypothetical stability study of a 10 mM this compound solution in DMSO. Note: This data is for example purposes only and does not represent actual experimental results.
Table 1: Stability of this compound in DMSO at Different Temperatures Over Time
| Time Point | % this compound Remaining at -20°C | % this compound Remaining at 4°C | % this compound Remaining at Room Temp (25°C) | % this compound Remaining at 37°C |
| 0 hours | 100% | 100% | 100% | 100% |
| 24 hours | 99.8% | 99.5% | 98.2% | 96.5% |
| 48 hours | 99.7% | 99.1% | 96.8% | 93.1% |
| 1 week | 99.5% | 98.0% | 92.5% | 85.3% |
| 1 month | 99.1% | 95.2% | 81.3% | 68.7% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | % this compound Remaining |
| 0 | 100% |
| 1 | 99.9% |
| 3 | 99.5% |
| 5 | 98.8% |
| 10 | 97.2% |
Visualizations
This compound as a Negative Allosteric Modulator of mGluR7
This compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This means it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: this compound's mechanism as a negative allosteric modulator of mGluR7.
General Experimental Workflow for Testing this compound Activity
This workflow outlines the general steps for assessing the inhibitory activity of this compound on mGluR7.
Caption: A typical experimental workflow for evaluating this compound's effect on mGluR7.
References
Technical Support Center: Controlling for Mmpip Vehicle Effects in Experiments
Welcome to the technical support center for researchers utilizing Mmpip. This resource provides essential guidance on selecting appropriate vehicles and implementing robust controls to ensure the validity and reproducibility of your experimental findings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges associated with vehicle effects in this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in my this compound experiment?
A vehicle control is a crucial component of experimental design where a group of subjects receives the same solution used to dissolve and administer this compound, but without the this compound itself.[1][2] This control group is essential to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle.[1] Without a proper vehicle control, it is impossible to definitively attribute observed effects to this compound, as the vehicle itself may have unintended biological activity.
Q2: I am using DMSO to dissolve this compound. Can DMSO affect my neuroscience experiment?
Yes, Dimethyl sulfoxide (DMSO) is known to have biological effects, particularly in neuroscience research. Studies have shown that DMSO can inhibit the function of glutamate receptors, specifically NMDA and AMPA receptors.[3][4][5][6] Given that this compound targets the metabotropic glutamate receptor 7 (mGluR7), the effects of DMSO on other glutamate receptors could confound your results. At concentrations as low as 0.02%, DMSO has been shown to increase excitatory postsynaptic potential (EPSP) amplitudes.[7] Therefore, it is critical to use the lowest effective concentration of DMSO and to include a DMSO-only vehicle control group.
Q3: What are the potential effects of other common vehicles like PEG400 and Tween 80?
-
Polyethylene Glycol 400 (PEG400): While often used as a vehicle, PEG400 is not biologically inert. It can facilitate neurotransmission and, at higher concentrations, may decrease it.[8] Some studies suggest it can also have neuroprotective effects in the context of brain injury.[9] In some instances, PEG400 has been associated with hypertension and bradycardia, which could be a confounding factor in studies examining cardiovascular parameters.[10]
-
Polysorbate 80 (Tween 80): This surfactant is sometimes used to increase the solubility of compounds. Notably, Tween 80 may increase the permeability of the blood-brain barrier (BBB).[11][12] This could inadvertently enhance the delivery of this compound or other substances to the central nervous system. Long-term exposure to Polysorbate 80 has been shown in some studies to potentially accelerate age-related cognitive decline in mice.[13]
Q4: Is methylcellulose a safer alternative as a vehicle?
Methylcellulose is generally considered to be a well-tolerated and relatively inert vehicle for oral administration in non-clinical studies.[1] Studies have shown that it has a high no-observed-adverse-effect level (NOAEL) and is suitable for long-term reproductive studies in rats without significant behavioral or morphological changes in offspring.[14][15] However, as with any vehicle, its suitability depends on the specific experimental conditions, and a vehicle-only control group remains essential.
Troubleshooting Guide
Issue: I'm observing unexpected or inconsistent results in my this compound-treated group.
It's crucial to systematically troubleshoot to determine the source of the unexpected results. The vehicle is a primary suspect if not properly controlled for.
Step 1: Scrutinize Your Controls
-
Did you include a vehicle-only control group? If not, any observed effects could be due to the vehicle. It is highly recommended to repeat the experiment with the appropriate control.
-
Is your vehicle control group showing a significant effect compared to a naive (untreated) group? If so, the vehicle itself is biologically active in your experimental paradigm. This doesn't necessarily invalidate your this compound results, but it requires careful interpretation and statistical analysis to isolate the drug's effect.
Step 2: Evaluate the Vehicle Concentration
-
Are you using the lowest possible concentration of the vehicle to dissolve this compound? High concentrations of vehicles like DMSO are more likely to have off-target effects.[5]
-
Could the volume of administration be a factor? Large administration volumes, even of a relatively inert vehicle, can cause stress or physiological changes.
Step 3: Consider Vehicle-Drug Interactions
-
Could the vehicle be altering the pharmacokinetics of this compound? Some vehicles can affect drug absorption and distribution.[16]
-
Is it possible the vehicle is interacting with the target system in a way that modifies this compound's effect? For example, DMSO's effect on ionotropic glutamate receptors could potentially modulate the overall glutamatergic tone, influencing the action of this compound on mGluR7.[3][4][5][6]
Step 4: Review Your Experimental Protocol
-
Was the vehicle prepared and stored correctly? Improper preparation can lead to inconsistencies.
-
Were all experimental groups treated identically, with the only variable being the presence of this compound? Ensure that factors like the timing of administration and handling of the animals are consistent across all groups.
Data Presentation: Common Vehicles for this compound
| Vehicle | Common Concentration Range | Advantages | Potential Confounding Effects | No-Observed-Adverse-Effect Level (NOAEL) in Rats (Oral, 14-day study)[1] |
| DMSO | 0.1% - 10% | High solvating power for many compounds. | Inhibition of NMDA and AMPA receptors[3][4][5][6], can affect cell viability and gene expression, potential for motor impairment at higher doses. | Not determined (effects observed at lowest dose of 1,100 mg/kg/day) |
| PEG400 | 10% - 50% | Good solvent for a range of molecules, relatively low toxicity. | Can modulate neurotransmission[8], potential for cardiovascular effects[10], may alter gut microbiota.[17] | 1,250 mg/kg/day |
| Methylcellulose | 0.5% - 2% (in water) | Generally well-tolerated and considered inert, suitable for suspensions.[1] | Can form viscous solutions which may affect absorption kinetics. | Not established in this specific study, but generally regarded as safe. |
| Tween 80 | 0.1% - 5% | Surfactant, can improve solubility and stability of suspensions. | May increase permeability of the blood-brain barrier[11][12], potential to induce neuroinflammation and cognitive decline with long-term use.[13] | 250 mg/kg/day |
Experimental Protocols: Best Practices for Vehicle-Controlled this compound Studies
Objective: To assess the effect of this compound on a specific biological outcome while controlling for the effects of the vehicle.
Materials:
-
This compound
-
Selected Vehicle (e.g., 10% DMSO in saline)
-
Experimental subjects (e.g., mice or rats)
-
All necessary equipment for your specific assay (e.g., behavioral testing apparatus, electrophysiology rig)
Methodology:
-
Group Allocation: Randomly assign subjects to at least three groups:
-
Group 1: Naive Control: Receives no treatment. This group helps to establish a baseline and control for the effects of handling and injection procedures.
-
Group 2: Vehicle Control: Receives the vehicle solution (e.g., 10% DMSO in saline) at the same volume and route of administration as the this compound group.
-
Group 3: this compound Treatment: Receives this compound dissolved in the vehicle.
-
-
Dose and Vehicle Preparation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Prepare a sufficient volume of the vehicle-only solution for the control group. Ensure both solutions are homogenous.
-
-
Administration:
-
Administer the appropriate treatment (or vehicle) to each animal according to your experimental timeline.
-
Ensure the route of administration (e.g., intraperitoneal, oral gavage) and the volume are consistent across all groups (except the naive group).
-
-
Data Collection:
-
Perform your experimental measurements at the predetermined time points after administration.
-
Blind the experimenter to the treatment conditions whenever possible to minimize bias.
-
-
Statistical Analysis:
-
Compare the results of the this compound treatment group to the vehicle control group to determine the specific effect of this compound.
-
Compare the vehicle control group to the naive control group to assess the effect of the vehicle and the administration procedure.
-
Mandatory Visualizations
Caption: Experimental workflow for a robust vehicle-controlled this compound study.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. Vehicle control: Significance and symbolism [wisdomlib.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of AMPA receptor desensitization and the side effects of a DMSO vehicle on reticulospinal EPSPs and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights of the effects of polyethylene glycol 400 on mammalian and avian nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous polyethylene glycol inhibits the loss of cerebral cells after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What to do with unexpected research results - Baylor College of Medicine Blog Network [blogs.bcm.edu]
- 11. researchgate.net [researchgate.net]
- 12. Direct evidence that polysorbate-80-coated poly(butylcyanoacrylate) nanoparticles deliver drugs to the CNS via specific mechanisms requiring prior binding of drug to the nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary emulsifier polysorbate 80 exposure accelerates age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of methyl cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
interpreting Mmpip data in the context of other mGluR modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Unlike their ionotropic counterparts, mGluRs mediate slower, more prolonged synaptic responses through various intracellular signaling pathways.[2] This distinct mechanism has positioned them as promising therapeutic targets for a wide range of neurological and psychiatric disorders.[1]
This guide provides a detailed comparison of Mmpip, a selective modulator of mGluR7, with other key allosteric modulators targeting different mGluR subtypes. Allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer significant advantages, including higher subtype selectivity and a better safety profile compared to traditional orthosteric ligands.[3][4] They can be categorized as Positive Allosteric Modulators (PAMs), which enhance the receptor's response to glutamate, or Negative Allosteric Modulators (NAMs), which reduce its activity.[2]
This compound: A Selective mGluR7 Negative Allosteric Modulator
This compound (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) is a selective NAM for the mGluR7 subtype.[5] mGluR7 is a Group III mGluR, predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit the release of neurotransmitters like glutamate and GABA.[6] this compound has been instrumental in elucidating the function of mGluR7 and shows potential in preclinical models for treating conditions such as neuropathic pain and schizophrenia-related symptoms.[7][8][9]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other notable mGluR modulators, allowing for a direct comparison of their properties and effects in various experimental models.
Table 1: In Vitro Properties of Selected mGluR Modulators
| Compound | Target Receptor | Mechanism | Binding Affinity / Potency | Source |
| This compound | mGluR7 | NAM | KB = 30 nM (vs. L-AP4) | [10] |
| Inverse Agonist | IC50 = 0.34 µM (cAMP assay) | [8] | ||
| ADX71743 | mGluR7 | NAM / Inverse Agonist | IC50 = 0.22 µM (cAMP assay) | [8] |
| MPEP | mGluR5 | NAM | Ki = 16 nM | [11] |
| MTEP | mGluR5 | NAM | Ki = 42 nM | [11] |
| CDPPB | mGluR5 | PAM | Potentiates glutamate response | [3] |
| LY487379 | mGluR2 | PAM | Selective potentiation of mGluR2 | [12] |
| (+)-TFMPIP | mGluR2 | PAM | Attenuates stress-evoked glutamate release | [13] |
Table 2: In Vivo Efficacy of mGluR7 NAMs in Schizophrenia-Related Models
| Compound | Model | Effective Dose | Effect | Source |
| This compound | MK-801-induced hyperactivity | 15 mg/kg | Dose-dependently inhibited hyperactivity | [8] |
| DOI-induced head twitches | 5, 10, 15 mg/kg | Dose-dependently inhibited head twitches | [8] | |
| MK-801-induced deficits in NOR | 5, 10, 15 mg/kg | Reversed cognitive disturbances | [8] | |
| ADX71743 | MK-801-induced hyperactivity | 5, 15 mg/kg | Dose-dependently inhibited hyperactivity | [8] |
| DOI-induced head twitches | 2.5, 5, 10 mg/kg | Dose-dependently inhibited head twitches | [8] | |
| MK-801-induced deficits in NOR | 1, 5, 15 mg/kg | Reversed cognitive disturbances | [8] | |
| *Novel Object Recognition |
Table 3: Effects of Various mGluR Modulators in Preclinical Models
| Compound | Target | Therapeutic Area | Model / Effect | Source |
| This compound | mGluR7 | Neuropathic Pain | Alleviates thermal hyperalgesia and mechanical allodynia in SNI mice. | [9] |
| MTEP / MPEP | mGluR5 | Addiction | Reduce self-administration of cocaine, ethanol, and nicotine in rats. | [14] |
| CDPPB | mGluR5 | Cognition / Schizophrenia | Enhances spatial learning and reverses MK-801 induced cognitive deficits. | [3] |
| (+)-TFMPIP | mGluR2 | Anxiety / Stress | Attenuates restraint stress-induced glutamate release in the prefrontal cortex. | [13] |
Signaling Pathways of mGluR Subtypes
The therapeutic effects of mGluR modulators are dictated by the distinct intracellular signaling cascades initiated by their target receptors. This compound targets mGluR7, a member of the Group III mGluRs, which contrasts significantly with the pathways activated by Group I modulators.
Caption: Canonical signaling pathway for Group III mGluRs, including mGluR7.
Caption: Canonical signaling pathway for Group I mGluRs, including mGluR5.
Experimental Protocols
The following is a representative protocol for assessing the efficacy of mGluR7 NAMs in a preclinical model of schizophrenia-related cognitive deficits, based on methodologies described in the literature.[8]
Protocol: Reversal of MK-801-Induced Deficits in the Novel Object Recognition (NOR) Test
-
Subjects:
-
Adult male C57BL/6J mice, housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). Animals are habituated to the testing room for at least 1 hour before experiments.
-
-
Apparatus:
-
A square open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous, neutral-colored material. The arena is cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
A variety of objects differing in shape, color, and texture, but of similar size. Objects should be heavy enough that mice cannot displace them.
-
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.
-
Drug Administration (Day 2):
-
Mice are divided into experimental groups (e.g., Vehicle, MK-801 + Vehicle, MK-801 + this compound).
-
This compound (e.g., 5, 10, 15 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
30 minutes after this compound/vehicle administration, the non-competitive NMDA receptor antagonist MK-801 (e.g., 0.1 mg/kg, i.p.) or saline is administered to induce cognitive deficits.
-
-
Training/Acquisition Trial (30 minutes post-MK-801):
-
Two identical objects are placed in opposite corners of the arena.
-
Each mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes.
-
The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded.
-
-
Test Trial (24 hours later):
-
One of the familiar objects from the training trial is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel) is recorded.
-
-
-
Data Analysis:
-
A discrimination index (DI) is calculated for the test trial: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).
-
A positive DI indicates a preference for the novel object, reflecting intact recognition memory. A DI near zero suggests a memory deficit.
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post hoc test) is used to compare the DI between treatment groups. A significant reversal of the MK-801-induced reduction in DI by this compound indicates pro-cognitive efficacy.[8]
-
This guide demonstrates that while this compound is a valuable tool for studying mGluR7, its therapeutic potential must be interpreted in the broader context of mGluR modulation. The high subtype selectivity of allosteric modulators like this compound, MTEP, and various PAMs allows for the precise targeting of distinct signaling pathways, offering a sophisticated approach to treating complex CNS disorders. Continued research and comparative studies are essential for translating these preclinical findings into effective clinical therapies.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluRs modulators and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Allosteric Modulator of Metabotropic Glutamate Receptors (mGluR2), (+)-TFMPIP, Inhibits Restraint Stress-Induced Phasic Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Cross-Validation of Mmpip's Efficacy in Neuropathic Pain: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 7 (mGluR7) negative allosteric modulator (NAM), Mmpip, with alternative compounds in preclinical animal models of neuropathic pain. The data presented is intended to inform research and development decisions by providing a consolidated overview of efficacy and mechanistic insights.
Comparative Efficacy in the Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model in mice is a widely used and validated model for inducing robust and persistent neuropathic pain, mimicking symptoms such as mechanical allodynia and thermal hyperalgesia observed in humans. In this context, the therapeutic potential of this compound has been evaluated alongside other mGluR7 modulators.
Data Summary
The following tables summarize the quantitative data from a key study by Palazzo et al. (2015) investigating the effects of this compound and a comparable mGluR7 NAM, XAP044, in the SNI mouse model. The data demonstrates the potency of these compounds in reversing pain-related behaviors.
Table 1: Effect of this compound and XAP044 on Mechanical Allodynia in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 2.5 ± 0.2 |
| SNI + Vehicle | - | 0.4 ± 0.1 |
| SNI + this compound | 3 | 1.8 ± 0.2 |
| SNI + XAP044 | 3 | 1.9 ± 0.3 |
*p < 0.05 vs. SNI + Vehicle
Table 2: Effect of this compound and XAP044 on Thermal Hyperalgesia in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham + Vehicle | - | 10.2 ± 0.5 |
| SNI + Vehicle | - | 4.1 ± 0.3 |
| SNI + this compound | 3 | 8.5 ± 0.6 |
| SNI + XAP044 | 3 | 8.8 ± 0.7 |
*p < 0.05 vs. SNI + Vehicle
Table 3: Effect of this compound and XAP044 on Anxiety-Like Behavior (Elevated Plus Maze) in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) (Mean ± SEM) |
| Sham + Vehicle | - | 45 ± 5 |
| SNI + Vehicle | - | 20 ± 3 |
| SNI + this compound | 3 | 40 ± 4 |
| SNI + XAP044 | 3 | 42 ± 5 |
*p < 0.05 vs. SNI + Vehicle
Table 4: Effect of this compound and XAP044 on Depressive-Like Behavior (Tail Suspension Test) in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Sham + Vehicle | - | 100 ± 10 |
| SNI + Vehicle | - | 180 ± 15 |
| SNI + this compound | 3 | 110 ± 12 |
| SNI + XAP044 | 3 | 105 ± 11 |
*p < 0.05 vs. SNI + Vehicle
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the study by Palazzo et al. (2015) and standard laboratory procedures.
Animals and Spared Nerve Injury (SNI) Surgery
-
Animals: Adult male CD-1 mice (20-25 g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure: Mice were anesthetized with isoflurane. The left sciatic nerve was exposed at the level of its trifurcation into the sural, common peroneal, and tibial nerves. The common peroneal and tibial nerves were tightly ligated with 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve was left intact. The muscle and skin were then closed in layers. Sham-operated animals underwent the same procedure without nerve ligation and transection. Behavioral testing was performed 14 days after surgery.
Behavioral Assays
-
Mechanical Allodynia (Von Frey Test): Mice were placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 30 minutes. Calibrated von Frey filaments were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.
-
Thermal Hyperalgesia (Plantar Test): Mice were placed in individual Plexiglas chambers on a glass floor. A radiant heat source was focused on the plantar surface of the hind paw. The latency to paw withdrawal was recorded. A cut-off time of 20 seconds was used to prevent tissue damage.
-
Anxiety-Like Behavior (Elevated Plus Maze): The apparatus consisted of two open arms and two closed arms elevated from the floor. Mice were placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The percentage of time spent in the open arms was calculated.
-
Depressive-Like Behavior (Tail Suspension Test): Mice were suspended by their tail to a horizontal bar using adhesive tape. The total duration of immobility during a 6-minute session was recorded.
Drug Administration
This compound and XAP044 were dissolved in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline. The compounds were administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.
Mechanistic Insights: Signaling Pathways
The therapeutic effects of this compound and other mGluR7 modulators are rooted in their ability to influence neuronal signaling. The following diagrams illustrate the proposed mechanism of action.
Mmpip vs. Standard Treatments for Neuropathic Pain: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Mmpip, a novel therapeutic agent, with standard-of-care treatments for neuropathic pain, including gabapentin, pregabalin, amitriptyline, and duloxetine. The information is compiled from available preclinical studies to aid in research and development decisions.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial need for more effective and better-tolerated therapeutics. This compound, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), has emerged as a promising candidate. This guide synthesizes preclinical data to compare the efficacy of this compound against established first-line treatments for neuropathic pain. While direct head-to-head comparative studies are limited, this analysis draws from studies utilizing similar preclinical models and endpoints to provide a comparative overview.
Data Presentation: Preclinical Efficacy in the Spared Nerve Injury (SNI) Model
The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of this compound and standard treatments in the Spared Nerve Injury (SNI) model, a widely used preclinical model of neuropathic pain.
Table 1: Effect on Mechanical Allodynia (von Frey Test)
| Compound | Animal Model | Dose | Route of Administration | Paw Withdrawal Threshold (g) - Post-Treatment | Reference |
| This compound | Mouse (SNI) | 10 mg/kg | Intraperitoneal | Increased thermal and mechanical thresholds (quantitative data not specified in abstract) | [1] |
| Gabapentin | Rat (SNI) | 100 mg/kg | Intraperitoneal | Significantly increased from baseline (specific values vary across studies) | [2][3] |
| Pregabalin | Rat (SNI) | 10-30 mg/kg | Intraperitoneal | Dose-dependent attenuation of tactile allodynia | [4][5] |
| Amitriptyline | Rat (SNL) | 10 mg/kg/day | Intraperitoneal | Gradually increased ipsilateral hindpaw withdrawal threshold | [6][7] |
| Duloxetine | Rat (SNL) | 10 mg/kg | Intraperitoneal | Anti-allodynic effects observed | [8] |
Note: SNL (Spinal Nerve Ligation) is another common model of neuropathic pain with similar characteristics to SNI. Direct comparison of absolute values should be made with caution due to inter-study variability.
Table 2: Effect on Thermal Hyperalgesia (Plantar Test)
| Compound | Animal Model | Dose | Route of Administration | Paw Withdrawal Latency (s) - Post-Treatment | Reference |
| This compound | Mouse (SNI) | 10 mg/kg | Intraperitoneal | Increased thermal and mechanical thresholds (quantitative data not specified in abstract) | [1] |
| Gabapentin | Rat (CCI) | 100 mg/kg | Intraperitoneal | Significantly attenuated heat-hyperalgesia | [9] |
| Pregabalin | Rat (Carrageenan-induced) | 3-30 mg/kg | Oral | Dose-dependent alleviation of thermal hyperalgesia | [9] |
| Amitriptyline | Rat (CCI) | Not specified | Not specified | Attenuated thermal hyperalgesia | [10] |
| Duloxetine | Rat (CCI) | Not specified | Not specified | Inhibited heat hyperalgesia | [11] |
Note: CCI (Chronic Constriction Injury) is another widely used model of neuropathic pain. Carrageenan-induced hyperalgesia is a model of inflammatory pain, but provides some indication of thermal analgesic effects.
Experimental Protocols
Spared Nerve Injury (SNI) Model
The SNI model is a well-established surgical model of peripheral neuropathic pain.[12][13][14]
-
Anesthesia: Mice or rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.[15]
-
Surgical Procedure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[16] The common peroneal and tibial nerves are ligated with a suture and then sectioned distal to the ligation, while the sural nerve is left intact.[15] The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and persist for several weeks.[12][14]
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.[17][18][19]
-
Acclimation: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for a period of time before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a withdrawal response in 50% of the applications.[19]
Assessment of Thermal Hyperalgesia (Plantar Test/Hargreaves Method)
This test measures the sensitivity to a thermal stimulus.[2][3][4][20]
-
Acclimation: Animals are placed in individual Plexiglas chambers on a glass surface.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded by a sensor.
-
Cut-off Time: A cut-off time is set to prevent tissue damage.
Signaling Pathways and Mechanisms of Action
This compound: mGluR7 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). In neuropathic pain states, there are alterations in mGluR7 expression and function. By modulating mGluR7, this compound is thought to restore the balance of excitatory and inhibitory neurotransmission in key pain processing areas of the brain.[1][16][20][21][22]
Caption: this compound's mechanism of action.
Standard Treatments: Diverse Mechanisms
Standard treatments for neuropathic pain target different signaling pathways.
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels, which are upregulated in neuropathic pain states. This binding reduces calcium influx into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate.[18][23][24]
Caption: Gabapentinoid mechanism of action.
-
Amitriptyline and Duloxetine: These drugs are serotonin-norepinephrine reuptake inhibitors (SNRIs). By blocking the reuptake of serotonin and norepinephrine in the central nervous system, they enhance the activity of descending inhibitory pain pathways, which helps to dampen pain signals.[1][13][14][19][25]
Caption: SNRI mechanism of action.
Experimental Workflow
The general workflow for preclinical evaluation of novel analgesics for neuropathic pain is depicted below.
Caption: Preclinical analgesic testing workflow.
Conclusion
This compound demonstrates promising analgesic effects in a preclinical model of neuropathic pain, suggesting that targeting the mGluR7 receptor is a viable strategy for the development of novel pain therapeutics. While the available data indicates efficacy, direct, quantitative comparisons with standard treatments like gabapentin, pregabalin, amitriptyline, and duloxetine are necessary to fully delineate its therapeutic potential. The standard treatments have well-established, albeit distinct, mechanisms of action and a large body of clinical and preclinical data supporting their use. Future research should focus on head-to-head preclinical studies under identical experimental conditions to provide a more definitive comparison of the efficacy and side-effect profiles of this compound relative to current standards of care. This will be crucial for guiding the clinical development of this novel compound.
References
- 1. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cms.transpharmation.com [cms.transpharmation.com]
- 5. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amitriptyline, but Not Pregabalin, Reverses the Attenuation of Noxious Stimulus-Induced Analgesia After Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors [mdpi.com]
- 17. physoc.org [physoc.org]
- 18. Targeting voltage-gated calcium channels: developments in peptide and small-molecule inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serotonin-Norepinephrine Reuptake Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 20. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]
- 22. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for Modulating Pain-evoked Activities of Neurons in the Hippocampal CA3 Region of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Voltage-Gated Ion Channels in Neuropathic Pain Signaling [mdpi.com]
- 25. gpnotebook.com [gpnotebook.com]
assessing the specificity of Mmpip for mGluR7 over other mGluRs
A comprehensive analysis of Mmpip's specificity for the metabotropic glutamate receptor 7 (mGluR7) reveals a high degree of selectivity over other mGluR subtypes. This guide presents key experimental data, detailed protocols, and visual representations of the underlying signaling pathways to support researchers in the fields of neuroscience and drug development.
This compound, a novel isoxazolopyridone derivative, has emerged as a potent and selective negative allosteric modulator (NAM) of mGluR7. Its ability to discriminate between mGluR7 and other closely related metabotropic glutamate receptors makes it an invaluable tool for elucidating the physiological and pathological roles of this specific receptor subtype.
Comparative Analysis of this compound Specificity
Experimental data demonstrates that this compound exhibits a significant preference for mGluR7 over other mGluR subtypes. In functional assays, this compound shows potent inhibition of mGluR7 activity with negligible effects on mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR8, even at high concentrations.
| Receptor Subtype | Assay Type | Agonist | This compound Potency (IC50/K_B) | Selectivity Profile |
| mGluR7 (rat) | Ca2+ Mobilization | L-AP4 | K_B = 24-30 nM | Highly Selective |
| mGluR7 (rat) | cAMP Accumulation | L-AP4 | IC50 = 220 ± 23 nM | |
| mGluR7 (human) | cAMP Accumulation | L-AP4 | IC50 = 610 ± 130 nM | |
| mGluR1, 2, 3, 4, 5, 8 | Not specified | Not specified | No significant effect at ≥ 1 µM[1] | Highly Selective |
Table 1: Specificity of this compound for mGluR7 over other mGluR subtypes. This table summarizes the quantitative data on this compound's potency and selectivity. The data indicates that this compound is a highly selective antagonist for mGluR7, with no significant activity observed at other mGluR subtypes at concentrations up to and exceeding 1 µM.
Experimental Methodologies
The specificity of this compound for mGluR7 has been determined through various in vitro functional assays. The following are detailed protocols for two key experiments:
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist acting on a Gq-coupled receptor. For mGluR7, which naturally couples to Gi/o, co-expression with a promiscuous G-protein alpha subunit, such as Gα15, is required to redirect the signal through the Gq pathway, leading to a measurable calcium response.
Protocol:
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently co-transfected with plasmids encoding rat mGluR7 and Gα15 using a suitable transfection reagent.
-
-
Cell Plating:
-
Transfected cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 50,000 cells per well and incubated for 24 hours.
-
-
Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.
-
-
Compound Addition and Agonist Stimulation:
-
The dye solution is removed, and cells are washed with the assay buffer.
-
Varying concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for 15 minutes.
-
The plate is then placed in a fluorescence plate reader, and the baseline fluorescence is measured.
-
An EC80 concentration of the mGluR7 agonist L-AP4 is added to stimulate the receptor, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The inhibitory effect of this compound is calculated as a percentage of the response to L-AP4 alone.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to assess the activity of compounds on Gi/o-coupled receptors, such as mGluR7. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, making the inhibitory effect of the receptor activation measurable.
Protocol:
-
Cell Culture and Transfection:
-
CHO cells are stably transfected with a plasmid encoding rat or human mGluR7.
-
-
Cell Plating:
-
Cells are seeded into 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated for 10 minutes.
-
Varying concentrations of this compound (or vehicle control) are added to the wells.
-
The mGluR7 agonist L-AP4 is added to the wells.
-
Forskolin is then added to all wells (except for the basal control) to stimulate cAMP production.
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of L-AP4 and this compound is compared to the amount produced with forskolin alone.
-
The inhibitory effect of this compound is calculated, and IC50 values are determined from the concentration-response curves.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
References
A Comparative Review of Mmpip and Other mGluR7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacology of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), with other notable mGluR7 NAMs, including ADX71743 and XAP044. This objective analysis is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to mGluR7 Modulation
The metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. Its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR7, such as this compound, offer a sophisticated approach to temper receptor activity. These compounds bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, providing a means of fine-tuning receptor function. This guide will delve into the comparative pharmacology of this compound and other key mGluR7 NAMs.
Comparative Pharmacology of mGluR7 NAMs
The pharmacological profiles of this compound, ADX71743, and XAP044 have been characterized in a variety of in vitro and in vivo studies. A key distinction lies in their binding modalities: this compound and ADX71743 are allosteric modulators that bind to the transmembrane domain of the receptor, whereas XAP044 uniquely binds to the extracellular Venus flytrap domain.[1] The pharmacological effects of this compound have also been noted to be context-dependent, varying with the specific signaling pathway and cellular background being investigated.[2][3]
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of this compound, ADX71743, and XAP044 from various functional assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Agonist-Induced Calcium Mobilization
| Compound | IC50 (nM) | Cell Line | Agonist Used | Reference |
| This compound | 26 | CHO cells co-expressing rat mGluR7 and Gα15 | L-AP4 | MedChemExpress |
| This compound | 70.3 ± 20.4 | HEK293 cells co-expressing rat mGluR7 and Gα15 | L-AP4 | [3] |
| ADX71743 | 63 | HEK293 cells expressing rat mGluR7 | L-AP4 | [4] |
| ADX71743 | 88 | HEK293 cells expressing human mGluR7 | L-AP4 | [4] |
Table 2: Inhibition of Agonist-Induced GTPγS Binding
| Compound | IC50 (µM) | Agonist Used | Reference |
| XAP044 | 2.8 - 3.5 | L-AP4 | [4] |
Table 3: Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | IC50 (nM) | Cell Line | Agonist Used | Reference |
| This compound | 220 | CHO cells expressing rat mGluR7 | L-AP4 | MedChemExpress |
| This compound | 610 | CHO cells expressing human mGluR7/Gα15 | L-AP4 | MedChemExpress |
| ADX71743 | Not explicitly stated in snippets | - | - | - |
Table 4: Binding Affinity
| Compound | KB (nM) | Assay | Reference |
| This compound | 24 - 30 | Functional antagonism of L-AP4-induced Ca2+ mobilization | MedChemExpress |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
mGluR7 Signaling Pathway
Caption: mGluR7 signaling cascade and points of intervention by NAMs.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess NAM potency.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a GTPγS binding assay to measure G-protein activation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR7 agonist.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the mGluR7 receptor. For enhanced signal detection, cells may be co-transfected with a promiscuous G-protein subunit, such as Gα15, which couples the receptor to the phospholipase C pathway.[3]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured until they reach a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Addition: After dye loading, the loading buffer is removed, and cells are washed with an assay buffer. The test compounds (this compound, ADX71743, or XAP044) are then added at various concentrations and pre-incubated for a defined period.
-
Agonist Stimulation and Signal Detection: An mGluR7 agonist, such as L-2-amino-4-phosphonobutyric acid (L-AP4), is added to the wells to stimulate the receptor. The resulting changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The fluorescence signal is normalized, and the concentration-response curves for the antagonist are plotted to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR7 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the mGluR7 receptor.
-
Assay Incubation: The cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), the test compound (this compound, ADX71743, or XAP044), an mGluR7 agonist (e.g., L-AP4), and [35S]GTPγS.
-
Reaction Termination: The binding reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C) and is then terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
Radioactivity Measurement: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is then determined, and IC50 values are calculated.
Conclusion
This compound, ADX71743, and XAP044 are all valuable tools for investigating the function of mGluR7. However, they exhibit distinct pharmacological properties. This compound and ADX71743 act as classical negative allosteric modulators, while XAP044 presents a novel mechanism of action by targeting the Venus flytrap domain. The choice of compound will depend on the specific research question, with considerations for potency, binding site, and the potential for context-dependent effects. This guide provides a foundational understanding of their comparative pharmacology to inform experimental design and interpretation.
References
- 1. Novel Inhibitory Site Revealed by XAP044 Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MMPIP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of MMPIP.
This compound, identified as 6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one, is a selective antagonist for the metabotropic glutamate receptor subtype mGluR7 used in scientific research. Due to its potential hazards, including acute oral toxicity and suspected mutagenicity, adherence to strict disposal protocols is imperative to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following procedure outlines the necessary steps for its safe collection and disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's hazardous waste management plan.[1][2][3]
-
Solid waste, such as contaminated pipette tips, weighing papers, and gloves, should be collected separately from liquid waste.[4]
2. Waste Container Selection and Labeling:
-
Use a container that is compatible with solid chemical waste and has a secure, sealable lid. The container should be in good condition and free from leaks.[3][5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for mutagenicity).[3]
-
Maintain a log of the waste added to the container.
3. Collection of Solid this compound Waste:
-
Place all materials that have come into direct contact with this compound, including unused or expired solid compound, contaminated labware (e.g., weighing boats, Eppendorf tubes), and contaminated PPE, directly into the designated hazardous waste container.[6]
-
Avoid generating dust when handling solid this compound.[7] If cleaning up a spill, gently sweep the solid material and place it in the waste container.[8]
4. Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general lab traffic and clearly marked.
-
Ensure the container is kept closed at all times, except when adding waste.[3][5][9]
5. Final Disposal:
-
Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9][10]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[9][11]
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[4][10]
Decontamination of Glassware
If non-disposable glassware comes into contact with this compound, it must be decontaminated before reuse. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, which dictates the stringent disposal requirements.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
Data sourced from publicly available Safety Data Sheets for similar compounds.
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the chemical fume hood is operational to ventilate the space.
-
Wear Appropriate PPE: Don two pairs of chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. durhamtech.edu [durhamtech.edu]
- 8. epfl.ch [epfl.ch]
- 9. vumc.org [vumc.org]
- 10. Chemical waste disposal | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.tamu.edu [chem.tamu.edu]
Navigating the Safe Handling of Mmpip: A Critical Clarification
IMMEDIATE ATTENTION: Clarification of "Mmpip" is essential for your safety. The abbreviation "this compound" can refer to two vastly different chemical compounds with significantly different risk profiles. To ensure your safety, it is crucial to first identify the correct compound you are working with.
This guide provides comprehensive safety and handling information for both potential compounds:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A potent neurotoxin that can cause severe and irreversible brain damage, leading to symptoms similar to Parkinson's disease.[1] Accidental exposure through inhalation, skin contact, or injection is extremely hazardous.[1]
-
This compound (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one): A selective allosteric antagonist for the metabotropic glutamate receptor 7 (mGluR7), used in neuroscience research.[2][3][4] While not as acutely toxic as MPTP, it should be handled with care as a research chemical with potentially unknown hazards.[5]
Actionable Guidance: Before proceeding, verify the full chemical name and CAS number of the substance in your possession.
Section 1: Handling MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
Due to its high toxicity, all handling of MPTP must be conducted with stringent safety protocols in a designated area.
Personal Protective Equipment (PPE) for MPTP
A multi-layered approach to PPE is mandatory to prevent any potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness).[1] | Prevents skin contact. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable, water-repellent lab coat or a lab coat with disposable arm covers.[1] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety glasses or goggles.[1] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Required when there is a high splash potential or when handling animals outside of a fume hood. An N95 respirator is recommended.[6] | Prevents inhalation of airborne particles. |
| Specialized PPE | Puncture-resistant gloves when performing injections on non-anesthetized animals.[1] | Protects against needlestick injuries. |
Operational Plan for Handling MPTP
Engineering Controls:
-
All work with MPTP must be conducted in a Class II Type B2 biosafety cabinet or a certified chemical fume hood over a disposable work surface.[1]
-
The laboratory must be under negative pressure relative to surrounding areas.
Procedural Guidance:
-
Preparation:
-
Handling Solutions:
-
Animal Handling:
-
Animals treated with MPTP must be housed in disposable cages with filter bonnets.[7]
-
Cage changes should be performed by trained laboratory personnel, not animal care staff, five days post-injection.[7]
-
Bedding from treated animals is considered contaminated and must be handled as chemical waste.[1] It is recommended to wet the bedding with a bleach solution before disposal to minimize dust.[7]
-
Disposal Plan for MPTP
All materials that come into contact with MPTP are considered hazardous waste and must be disposed of accordingly.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable materials (gloves, lab coats, work surfaces, etc.) must be collected in a wide-mouth container designated for MPTP waste.[1] |
| Sharps | Contaminated sharps (needles, syringes, etc.) must be placed directly into a puncture-resistant sharps container for chemical waste.[1] Do not recap needles.[8] |
| Liquid Waste | Unused MPTP solutions can be neutralized with a 10% bleach solution.[9] The neutralized solution can then be disposed of down the drain with copious amounts of water, or as specified by institutional guidelines.[9] |
| Glassware | Reusable glassware must be decontaminated by soaking in a 10% bleach solution for at least 60 minutes.[1] |
| Animal Carcasses | Carcasses of animals treated with MPTP must be disposed of as hazardous chemical waste, typically through incineration.[8][10] |
Experimental Workflow: MPTP Decontamination
Caption: Workflow for the decontamination of an MPTP spill.
Section 2: Handling this compound (mGluR7 Antagonist)
This compound is a research chemical and should be handled with the appropriate precautions for a compound with potentially unknown toxicological properties.[5]
Personal Protective Equipment (PPE) for this compound
Standard laboratory PPE is recommended for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents skin contact. |
| Body Protection | Standard lab coat. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses or goggles. | Protects eyes from splashes and aerosols. |
Operational Plan for Handling this compound
Engineering Controls:
-
It is good laboratory practice to handle any solid chemical or concentrated solution in a chemical fume hood to minimize inhalation exposure.
Procedural Guidance:
-
Preparation:
-
Aqueous solutions of this compound can be prepared by dissolving the solid in aqueous buffers. The hydrochloride salt form generally has better water solubility and stability.[4]
-
-
Handling:
-
Storage:
Disposal Plan for this compound
Dispose of this compound and any contaminated materials in accordance with local and institutional regulations for chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated chemical waste container. |
| Liquid Waste | Collect solutions containing this compound in a designated liquid chemical waste container. |
| Sharps | Dispose of any sharps that have come into contact with this compound in a puncture-resistant sharps container designated for chemical waste. |
Experimental Workflow: General Protocol for In Vitro Studies with this compound
References
- 1. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 2. This compound | 479077-02-6 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. ehs.miami.edu [ehs.miami.edu]
- 9. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 10. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
